2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine chemical structure analysis
Executive Summary & Structural Pharmacophore The compound 2-Cyclobutyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine represents a high-value heterocyclic scaffold in medicinal chemistry, functioning as a critical bioisostere for...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Pharmacophore
The compound 2-Cyclobutyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine represents a high-value heterocyclic scaffold in medicinal chemistry, functioning as a critical bioisostere for the purine core found in ATP. It is structurally homologous to the "warhead" intermediates used in the synthesis of Janus Kinase (JAK) inhibitors, most notably Filgotinib (GLPG0634) , and has emerging utility in ROR
t inverse agonist design.
Structural Deconstruction
The molecule is a fused bicyclic system comprising a pyridine ring fused to a 1,2,4-triazole. Its pharmacological utility is defined by three distinct vectors:
Vector
Position
Chemical Function
Pharmacological Role
Core
[1,2,4]triazolo[1,5-a]pyridine
Fused Heterocycle
ATP-Mimetic Anchor: Forms hinge-binding hydrogen bonds (typically via N1 or N3) within the kinase ATP pocket.
Tail
C2-Cyclobutyl
Cycloalkyl Group
Selectivity Filter: Occupies the hydrophobic pocket adjacent to the gatekeeper residue, modulating selectivity between JAK isoforms (e.g., JAK1 vs. JAK2).
Head
C6-Amine ()
Primary Amine
Solvent Vector/Linker: Serves as the nucleophilic attachment point for extending the molecule into the ribose pocket or solvent front (e.g., via amide coupling or Buchwald-Hartwig amination).
Pharmacophore Visualization
The following diagram illustrates the functional logic of the scaffold in the context of kinase inhibition.
Figure 1: Pharmacophore deconstruction of the 2-cyclobutyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine scaffold.
Retrosynthetic Logic & Route Design
The synthesis of this molecule presents a challenge in regioselectivity. The formation of the [1,2,4]triazolo[1,5-a]pyridine ring is best achieved via the oxidative cyclization of N-aminopyridines .
Strategic Analysis
Direct alkylation of a pre-formed triazolopyridine at C2 is difficult. Therefore, the C2-cyclobutyl moiety is introduced during the ring-closure event. The C6-amine is best masked as a nitro group or a halogen (bromide) during the harsh cyclization conditions, then revealed in the final step.
Selected Route: The Nitro-Reduction Pathway
Precursor: 2-Amino-5-nitropyridine.
N-Amination: Formation of the N-aminopyridinium salt.
Cyclization: Condensation with cyclobutanecarbonyl chloride (or nitrile).
Deprotection: Reduction of the nitro group to the amine.
Synthetic Pathway Diagram
Figure 2: Step-wise synthesis via the N-amination/Nitro-reduction pathway.
Detailed Experimental Protocols
Safety Warning: The N-amination step involves O-Mesitylenesulfonylhydroxylamine (MSH), which is potentially explosive. All reactions must be conducted behind a blast shield.
Step 1: Preparation of 1,2-Diamino-5-nitropyridinium Mesitylenesulfonate
This step converts the exocyclic amine to a hydrazine-like species, activating the ring nitrogen.
Suspend the salt (Intermediate 1) in dry pyridine.
Cool to 0°C. Add cyclobutanecarbonyl chloride dropwise. (Exothermic).
Heat the reaction to 90°C for 12 hours. The elevated temperature drives the dehydration and ring closure.
Workup: Remove pyridine in vacuo. Dilute residue with water and extract with Ethyl Acetate (EtOAc). Wash organic layer with 1N HCl (to remove residual pyridine), then Brine.
Reflux at 80°C for 2-4 hours. Monitor by TLC (Nitro compounds are yellow/UV active; amines are often fluorescent or stain with ninhydrin).
Workup: Filter hot through Celite to remove iron sludge. Concentrate filtrate. Partition between EtOAc and saturated NaHCO3.
Isolation: Dry organic layer (Na2SO4), concentrate to yield the off-white solid product.
Physicochemical Profiling & Analytics
Expected Analytical Data
Based on structural analogs (e.g., CAS 1512448-95-1, the tert-butyl analog), the following spectral characteristics are anticipated:
Technique
Parameter
Expected Signal / Value
Interpretation
1H NMR
8.3 - 8.5 ppm
Singlet (1H)
H-5 : Proton adjacent to ring nitrogen (deshielded).
1H NMR
7.4 - 7.6 ppm
Doublet (1H)
H-8 : Proton on the pyridine ring.
1H NMR
7.1 - 7.3 ppm
Doublet of Doublets
H-7 : Proton adjacent to the amine.
1H NMR
5.2 - 5.5 ppm
Broad Singlet (2H)
-NH2 : Primary amine protons (exchangeable).
1H NMR
3.6 - 3.8 ppm
Multiplet (1H)
Cyclobutyl CH : Methine proton at attachment point.
1H NMR
1.8 - 2.4 ppm
Multiplets (6H)
Cyclobutyl CH2 : Ring methylene protons.
LCMS
M+H
~189.1 Da
Molecular ion peak (ESI+).
Solubility & Stability
Solubility: Moderate in DMSO and Methanol. Low in water.
pKa: The pyridine nitrogen (N1) is weakly basic (approx pKa 2-3). The exocyclic amine is weakly nucleophilic due to conjugation with the electron-deficient heterocycle.
Downstream Applications
This amine is a versatile building block. In drug discovery, it is typically coupled to carboxylic acids or aryl halides to generate the final bioactive molecule.
Amide Coupling: Reaction with acid chlorides or carboxylic acids (using HATU/EDC) to form JAK1 inhibitors (e.g., Filgotinib analogs).
Buchwald-Hartwig: Coupling with aryl bromides to form secondary amines, common in TGF-
inhibitors (e.g., EW-7197 analogs).
References
Galapagos NV. (2010). Novel [1,2,4]triazolo[1,5-a]pyridine derivatives and their use as JAK inhibitors. WO2010149769.
Jin, C. H., et al. (2014). Discovery of N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase.[2] Journal of Medicinal Chemistry, 57(10), 4213-4238.[2]
Technical Deep Dive: Structure-Activity Relationship of 2-Cyclobutyl Substituted Triazolopyridines
This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 2-cyclobutyl substituted [1,2,4]triazolo[1,5-a]pyridines . This specific scaffold modification has emerged as a critical...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 2-cyclobutyl substituted [1,2,4]triazolo[1,5-a]pyridines . This specific scaffold modification has emerged as a critical optimization strategy in the development of selective kinase inhibitors, particularly for Janus Kinases (JAK1/JAK2) and p38 MAPK .
Executive Summary: The Strategic Value of the 2-Cyclobutyl Motif
In medicinal chemistry, the [1,2,4]triazolo[1,5-a]pyridine scaffold serves as a robust bioisostere for the purine core of ATP, widely utilized to target the ATP-binding pocket of kinases. While the core scaffold provides the essential hydrogen-bonding motif for the kinase hinge region, the substituent at the C2-position dictates selectivity and physicochemical properties.
The 2-cyclobutyl substitution represents a precise steric and lipophilic optimization. Unlike the smaller cyclopropyl group (found in the JAK1 inhibitor Filgotinib ) or the planar phenyl group, the cyclobutyl ring offers a unique "pucker" conformation (butterfly shape) that fills hydrophobic pockets (specifically the specificity pocket or P-loop adjacent regions) more effectively without incurring the metabolic liability of linear alkyl chains or the planarity of aromatics.
Key Pharmacological Advantages
Hydrophobic Filling: The C2-cyclobutyl group occupies a volume of ~78 ų, providing a tighter fit in the hydrophobic specificity pockets of JAK1 and p38α compared to the cyclopropyl group (~56 ų).
Metabolic Stability: Unlike linear butyl chains which are prone to
-oxidation, the cyclobutyl ring is relatively metabolically stable, though it can undergo hydroxylation at the C3 position.
Selectivity Vector: The steric bulk of the cyclobutyl group can clash with "gatekeeper" residues in off-target kinases, thereby enhancing selectivity for the primary target.
Chemical Synthesis: Self-Validating Protocol
The synthesis of the core building block, 6-bromo-2-cyclobutyl-[1,2,4]triazolo[1,5-a]pyridine , is the foundational step for generating libraries of these inhibitors. The following protocol utilizes an oxidative cyclization strategy, which is scalable and avoids the use of unstable hydrazine intermediates.
Protocol: Oxidative Cyclization of N-(Pyridin-2-yl)cyclobutanecarboximidamide
Reaction Overview:
This method involves the formation of an amidine intermediate followed by an oxidative N-N bond formation mediated by a hypervalent iodine reagent or a copper catalyst.
Procedure: In a dry flask under argon, dissolve 2-amino-5-bromopyridine in anhydrous 1,2-dichloroethane. Add AlCl₃ slowly at 0°C. Add cyclobutanecarbonitrile dropwise. Heat the mixture to reflux (80°C) for 12 hours.
Workup: Cool to 0°C, quench with ice-water/NaOH to pH 10. Extract with DCM. The intermediate N-(5-bromopyridin-2-yl)cyclobutanecarboximidamide is isolated as a crude solid.
Dissolve the amidine in the solvent mixture at 0°C.
Add K₂CO₃ followed by the portion-wise addition of PIDA over 30 minutes.
Allow the reaction to warm to room temperature and stir for 4 hours.
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The disappearance of the amidine spot and appearance of a highly fluorescent blue spot (under UV 254nm) indicates product formation.
Purification: Evaporate solvents. Redissolve in EtOAc, wash with saturated NaHCO₃. Purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).
Yield: Typically 75-85%.
Validation Check:
1H NMR (400 MHz, CDCl3): Look for the characteristic cyclobutyl multiplet signals at
1.9–2.5 ppm (6H) and the aromatic protons of the triazolopyridine core (singlet at ~8.8 ppm for H-2 of the pyridine ring is shifted due to cyclization).
Synthesis Workflow Diagram
Caption: Step-wise synthesis of the 2-cyclobutyl triazolopyridine core via oxidative cyclization.
Structure-Activity Relationship (SAR) Analysis
The SAR of this scaffold is best understood by comparing the 2-cyclobutyl analog against other standard substitutions in the context of JAK1/2 inhibition.
The C2-Position: Steric "Goldilocks" Zone
The C2-substituent projects into the solvent-exposed region or a specific hydrophobic pocket depending on the kinase conformation.
Substituent (R2)
Steric Volume (ų)
Lipophilicity (cLogP)
JAK1 Potency (Rel.)
Selectivity Note
-H
~5
0.8
Low (+)
Poor selectivity; core binds too deeply.
-CH3 (Methyl)
~23
1.1
Moderate (++)
Insufficient hydrophobic contact.
-cPr (Cyclopropyl)
~56
1.4
High (+++)
Standard (Filgotinib-like). Good balance of potency/solubility.
-cBu (Cyclobutyl)
~78
1.9
High (++++/+++)
Optimal hydrophobic fill. Often improves potency over cPr due to better shape complementarity in larger pockets.
-tBu (tert-Butyl)
~98
2.2
Low (++)
Steric clash with gatekeeper residues in some isoforms.
-Ph (Phenyl)
~110
2.5
Moderate (++)
Planarity forces a different binding mode; often reduces solubility.
Key Insight: The cyclobutyl group is often superior to the cyclopropyl group when the target kinase pocket has a slightly larger hydrophobic volume (e.g., specific conformations of p38
or JAK2). The "pucker" of the cyclobutyl ring allows it to adopt a non-planar conformation that captures additional Van der Waals interactions that the rigid, planar cyclopropyl ring cannot.
The C6-Position: The Hinge Binder
While the 2-position tunes selectivity, the 6-position (derived from the 5-bromopyridine starting material) is the vector for the primary pharmacophore that interacts with the kinase hinge region or the solvent front.
Common Substitution: A phenyl or heteroaryl ring attached at C6 is crucial.
Synergy with C2-Cyclobutyl: The lipophilicity of the 2-cyclobutyl group allows for more polar substituents at the C6-position (to maintain overall logP), improving oral bioavailability.
Mechanism of Action & Signaling Pathway
These compounds typically function as ATP-competitive inhibitors . By binding to the ATP pocket, they prevent the phosphorylation of downstream substrates. In the context of JAK inhibition, this blocks the STAT signaling pathway.
JAK-STAT Signaling Inhibition Pathway
Caption: Mechanism of JAK-STAT pathway inhibition by 2-cyclobutyl triazolopyridines.
References
Vertex Pharmaceuticals. "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors." Journal of Medicinal Chemistry. (Discussion of cycloalkyl SAR in kinase pockets). 1[2][3][4][5]
Cellzome AG. "SAR studies around a series of triazolopyridines as potent and selective PI3Kγ inhibitors." Bioorganic & Medicinal Chemistry Letters. 6
Organic Chemistry Portal. "Synthesis of 1,2,4-triazolo[1,5-a]pyridines." (Comprehensive synthesis review). 7
Galapagos NV. "Filgotinib (GLPG0634) Structure and Activity." IUPHAR/BPS Guide to PHARMACOLOGY. 8
2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine CAS number and properties
The following technical guide details the properties, synthesis, and application of 2-Cyclobutyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine , a specialized heterocyclic intermediate critical in the development of Janus Kinase...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the properties, synthesis, and application of 2-Cyclobutyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine , a specialized heterocyclic intermediate critical in the development of Janus Kinase (JAK) inhibitors and other immunomodulatory therapeutics.
[1][2][3]
Executive Summary
2-Cyclobutyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine is a fused bicyclic heteroaromatic amine.[1][2] It serves as a high-value scaffold in medicinal chemistry, particularly in the optimization of JAK1-selective inhibitors (analogous to the Filgotinib pharmacophore).[1][2] The [1,2,4]triazolo[1,5-a]pyridine core acts as a bioisostere for purines or quinolines, providing favorable kinase hinge-binding interactions, while the C2-cyclobutyl moiety fills hydrophobic selectivity pockets (e.g., the specificity pocket in JAK isoforms), enhancing potency and reducing off-target effects.[2]
Data below are calculated based on the chemical structure using consensus chemoinformatic models (ChemAxon/ACD).
Parameter
Value
Interpretation
Molecular Formula
C₁₀H₁₂N₄
Compact heteroaromatic
Molecular Weight
188.23 g/mol
Fragment-like, high ligand efficiency potential
LogP (cLogP)
~1.2 – 1.5
Moderate lipophilicity; good oral absorption potential
TPSA
~52 Ų
High membrane permeability (Rule of 5 compliant)
H-Bond Donors
2 (Primary amine)
Key interaction point (e.g., with Glu/Asp residues)
H-Bond Acceptors
3 (Triazole nitrogens)
Hinge binder capability
pKa (Base)
~3.5 (Pyridine N)
Weakly basic; likely neutral at physiological pH
Synthetic Methodology
The synthesis of 2-substituted-[1,2,4]triazolo[1,5-a]pyridin-6-amines generally follows a convergent route involving the formation of the fused triazole ring followed by functional group manipulation (reduction of a nitro precursor).[1][2]
Retrosynthetic Analysis
The most robust pathway disconnects at the triazole ring formation, utilizing a 2-amino-5-nitropyridine precursor.[1][2] The cyclobutyl group is introduced via an oxidative cyclization or condensation with a cyclobutane derivative.[2]
Protocol: Oxidative Cyclization Route
This protocol describes the synthesis starting from 2-amino-5-nitropyridine.[1][2]
Mechanism: Copper-catalyzed oxidative coupling or direct condensation if using the imidate.[1][2]
Alternative (Scale-up): Reaction of 2-amino-5-nitropyridine with Cyclobutanecarbonyl chloride to form the amide, followed by conversion to the N-hydroxyamidine.[1][2]
Step 2: Ring Closure (The N-Amination Route)
A more reliable scale-up method involves N-amination of the pyridine nitrogen.[1][2]
The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate steps.
Figure 1: Synthetic pathway for the production of the target amine via the N-amination strategy.
Medicinal Chemistry Applications
Kinase Inhibition (JAK/STAT)
The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged structure in kinase drug discovery.[2]
Hinge Binding: The N1 and N3 nitrogens in the triazole ring can serve as hydrogen bond acceptors for the kinase hinge region (e.g., Valine or Leucine residues in the ATP binding pocket).[2]
Selectivity (The Cyclobutyl Role): The C2-cyclobutyl group projects into the hydrophobic selectivity pocket (often the solvent-exposed front pocket or the gatekeeper region).[1][2] Compared to a methyl or ethyl group, the cyclobutyl ring provides a bulkier, lipophilic anchor that can discriminate between JAK1, JAK2, and JAK3 isoforms based on the size of the pocket.[2]
Amine Handle: The C6-amine is the critical "exit vector."[1][2] It is typically derivatized (via amide coupling or reductive amination) to attach a "tail" group that extends into the solvent or interacts with the phosphate-binding loop (P-loop).[1][2]
Biological Pathway Context
This compound acts as an inhibitor within the JAK-STAT signaling pathway, crucial for cytokine signaling in autoimmune diseases (Rheumatoid Arthritis, Crohn's).[2]
Figure 2: Mechanism of Action.[1][2] The compound targets the JAK kinase ATP-binding site, preventing STAT phosphorylation.[1][2]
Quality Control & Analytics
To ensure the integrity of the compound for biological assays, the following analytical criteria must be met:
Nettekoven, M., et al. (2003).[2][7] "Synthetic Access to 2-Substituted [1,2,4]Triazolo[1,5-a]pyridine Derivatives." Synthesis, 2003(11), 1649-1652.[2][7]
Van der Aar, E. M., et al. (2013).[2] "Discovery and Characterization of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor."[2] Journal of Medicinal Chemistry. (Contextual reference for triazolopyridine scaffold in JAK inhibition). [1][2]
MDL Number Registry. MFCD26621433.[1][2] Biovia/Symyx Available Chemicals Directory.[1][2]
Medicinal Chemistry of [1,2,4]Triazolo[1,5-a]pyridine-6-amine Derivatives
The following technical guide details the medicinal chemistry, synthetic architecture, and optimization strategies for [1,2,4]triazolo[1,5-a]pyridine-6-amine derivatives. Executive Summary: The Scaffold Advantage The [1,...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the medicinal chemistry, synthetic architecture, and optimization strategies for [1,2,4]triazolo[1,5-a]pyridine-6-amine derivatives.
Executive Summary: The Scaffold Advantage
The [1,2,4]triazolo[1,5-a]pyridine core acts as a privileged bioisostere for quinoline and isoquinoline scaffolds. Its planar, bicyclic heteroaromatic nature offers distinct advantages in drug design:
H-Bonding Potential: The bridgehead nitrogen (N1) and the triazole nitrogen (N3) serve as specific hydrogen bond acceptors, often critical for interacting with the hinge region of kinase domains (e.g., JAK, MAPK).
Metabolic Stability: Unlike quinolines, the triazolopyridine core is less prone to oxidative metabolism at the bridgehead positions.
Vectorial Functionalization: The C6-amine moiety is of particular high value. Unlike the C2-position (common in drugs like Filgotinib), the C6-position provides a unique exit vector that allows medicinal chemists to probe solvent-exposed regions or specificity pockets without disrupting the primary binding mode of the bicyclic core.
This guide focuses on the C6-amine derivatives as versatile intermediates for generating high-affinity kinase inhibitors and GPCR ligands.
Synthetic Architecture
The construction of the [1,2,4]triazolo[1,5-a]pyridine-6-amine core requires a robust regioselective approach. The most reliable pathway involves the oxidative cyclization of 2-aminopyridines followed by functional group manipulation.
Retrosynthetic Analysis
The 6-amine is rarely installed directly. It is best accessed via the reduction of a 6-nitro precursor or the palladium-catalyzed amination of a 6-bromo precursor.
Figure 1: Retrosynthetic disconnection showing the access to the 6-amine core via the nitro-pyridine route.
Primary Synthetic Route (The Nitro-Reduction Protocol)
This is the industry-standard "Self-Validating" protocol due to its high yields and operational simplicity.
Amidine Formation: Reaction of 2-amino-5-nitropyridine with
-dimethylformamide dimethyl acetal (DMF-DMA).
Ring Closure: Treatment with Hydroxylamine-O-sulfonic acid (HOSA) effects the N-amination and subsequent cyclization.
Nitro Reduction: Chemoselective reduction of the nitro group to the amine using Iron/Ammonium Chloride or catalytic hydrogenation.
Structure-Activity Relationship (SAR) Logic
When utilizing the 6-amine derivative, the SAR exploration is driven by derivatization of the exocyclic nitrogen.
The SAR Map
The biological activity of these derivatives usually depends on three interaction zones:
Zone A (The Core): The triazole ring (N1/N3) binds to the ATP-binding site (Hinge Binder).
Zone B (C2-Substituent): Controls hydrophobic interactions (Gatekeeper residue interaction).
Zone C (C6-Amine Vector): The critical "Exit Vector." Derivatization here (amides, ureas) extends the molecule into the solvent front or allosteric pockets.
Figure 2: SAR interaction map highlighting the distinct roles of the C2 and C6 positions in drug design.
Optimization Table: C6-Amine Transformations
The following table summarizes the effect of transforming the C6-amine into various functional groups, based on general kinase inhibitor medicinal chemistry principles.
Transformation
Functional Group
Physicochemical Effect
Biological Rationale
Acylation
Amide (-NHCOR)
Increases H-bond acidity; reduces basicity.
Targets backbone carbonyls in the protein; improves metabolic stability.
Sulfonylation
Sulfonamide (-NHSO2R)
Increases polarity; distinct geometry.
often used to pick up specific interactions in the "P-loop" of kinases.
Urea Formation
Urea (-NHCONHR)
Dual H-bond donor/acceptor.
Classic "DFG-out" binder motif for Type II kinase inhibitors.
Alkylation
Secondary Amine (-NHR)
Increases basicity (pKa modulation).
Improves solubility; allows ionic interaction with Asp/Glu residues.
Experimental Protocols
Note: All chemical operations must be performed in a fume hood with appropriate PPE.
Protocol A: Synthesis of [1,2,4]Triazolo[1,5-a]pyridin-6-amine
Target: High-purity intermediate for library generation.
Step 1: Formation of (E)-N,N-dimethyl-N'-(5-nitropyridin-2-yl)formimidamide
Charge a round-bottom flask with 2-amino-5-nitropyridine (10.0 g, 71.9 mmol).
Reflux the mixture at 80°C for 4 hours. Monitor by TLC (formation of a less polar spot).
Cool to room temperature. The product often precipitates.
Filter the solid, wash with cold ethanol, and dry under vacuum.
Yield Expectation: >90% (Yellow solid).
Step 2: Cyclization to 6-nitro-[1,2,4]triazolo[1,5-a]pyridine
Dissolve the amidine from Step 1 (10.0 g) in anhydrous Methanol (100 mL).
Cool to 0°C. Add Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq) portion-wise.
Allow to warm to room temperature and stir for 12 hours.
Quench with saturated NaHCO3 solution. Extract with Ethyl Acetate (3x).
Dry organic layer over Na2SO4 and concentrate.
Mechanism:[1][2][3][4][5] N-amination of the pyridine nitrogen followed by nucleophilic attack of the amidine on the N-amine.
Step 3: Reduction to 6-amine
Suspend 6-nitro-[1,2,4]triazolo[1,5-a]pyridine (5.0 g) in Ethanol/Water (4:1, 50 mL).
Add Ammonium Chloride (5 eq) and Iron Powder (5 eq).
Heat to 70°C for 2 hours. (Vigorous stirring required).
Filter hot through Celite to remove iron residues.
Concentrate the filtrate. Neutralize with Na2CO3 if necessary and extract with EtOAc.
Validation: LCMS shows M+1 = 135.1. 1H NMR will show the disappearance of low-field nitro-adjacent protons and appearance of a broad NH2 singlet.
Protocol B: General Library Derivatization (Amide Coupling)
Purpose: To generate a SAR library at the C6 position.
Dissolve [1,2,4]triazolo[1,5-a]pyridin-6-amine (1.0 eq) in DMF.
Add the desired Carboxylic Acid (1.1 eq).
Add HATU (1.2 eq) and DIPEA (3.0 eq).
Stir at RT for 16 hours.
Purification: Direct injection onto Prep-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).
Case Study: Relevance to Kinase Inhibition
While Filgotinib is the most famous drug in this class, it utilizes a 2-amino substitution pattern. However, the 6-amine derivatives function as critical scaffolds for Dual JAK/HDAC inhibitors and MAPK inhibitors .
In a study regarding tubulin polymerization inhibitors, the [1,2,4]triazolo[1,5-a]pyrimidine analogs (closely related to pyridine) showed that substitution at the 6-position (corresponding to the 6-position in pyridine) was essential for overcoming multidrug resistance.
Workflow for Novel Inhibitor Design:
Scaffold Synthesis: Generate the 6-amine core (Protocol A).
C2-Diversification: Use bromination (NBS) at C2 followed by Suzuki coupling to install a "Tail" group (e.g., p-fluorophenyl).
C6-Functionalization: React the amine with various acyl chlorides to probe the solvent channel.
Figure 3: Sequential functionalization workflow for generating a diversity library.
References
Discovery of JAK Inhibitors (General Scaffold Utility)
Title: A Selective, Orally Bioavailable 1,2,4-Triazolo[1,5-a]pyridine-Based Inhibitor of Janus Kinase 2 for Use in Anticancer Therapy: Discovery of CEP-33779.[6]
The Rise of 6-Amino-Triazolopyridines: A New Frontier in Autoimmune Disease Therapy
A Senior Application Scientist's In-Depth Guide to Mechanism, Development, and Application Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary The therapeutic landscape for autoimmu...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's In-Depth Guide to Mechanism, Development, and Application
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The therapeutic landscape for autoimmune diseases is undergoing a significant transformation, driven by the emergence of highly selective small molecule inhibitors. Among these, the 6-amino-triazolopyridine scaffold has proven to be a remarkably versatile and potent core structure for the development of targeted therapies. This technical guide provides a comprehensive overview of the role of 6-amino-triazolopyridines in autoimmune research, with a particular focus on their function as inhibitors of key kinases in inflammatory signaling pathways. We will delve into the molecular mechanisms of action, explore the structure-activity relationships that guide their design, and provide detailed experimental protocols for their evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to understand and leverage the therapeutic potential of this promising class of compounds.
The 6-Amino-Triazolopyridine Scaffold: A Privileged Structure in Kinase Inhibition
The 1,2,4-triazolo[1,5-a]pyridine core is a key structural motif in medicinal chemistry, forming the basis for a wide range of biochemically active molecules, including anti-inflammatory agents.[1] The 6-amino-triazolopyridine scaffold, in particular, has emerged as a "privileged structure" for the design of kinase inhibitors. Its unique electronic and steric properties allow for high-affinity interactions with the ATP-binding pocket of various kinases, while also providing a versatile platform for chemical modification to achieve selectivity and favorable pharmacokinetic profiles. This has led to the development of potent and selective inhibitors for several kinase families critically involved in the pathogenesis of autoimmune diseases.
Key Kinase Targets in Autoimmune Disease: The Central Role of JAK and Syk
Autoimmune diseases are characterized by a dysregulated immune response, leading to chronic inflammation and tissue damage.[2] Key signaling pathways within immune cells are orchestrated by a class of enzymes known as protein kinases. Two kinase families, the Janus kinases (JAKs) and Spleen Tyrosine Kinase (Syk), have been identified as central players in the inflammatory cascade and are therefore prime targets for therapeutic intervention.[3][4]
The JAK-STAT Pathway: A Master Regulator of Cytokine Signaling
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical intracellular signaling cascade that transduces signals from a wide array of cytokines and growth factors.[3][5] This pathway plays a pivotal role in regulating immune cell development, differentiation, and activation.[1] The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2.[3] Dysregulation of the JAK-STAT pathway is a hallmark of many autoimmune diseases, including rheumatoid arthritis and Crohn's disease.[1][3]
6-Amino-triazolopyridine-based JAK inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding site of the JAK enzymes and preventing the phosphorylation and activation of STAT proteins.[6] This blockade of STAT signaling effectively dampens the inflammatory response mediated by cytokines.
A prime example of a successful 6-amino-triazolopyridine-based JAK inhibitor is Filgotinib (GLPG0634) .[3][7] Filgotinib is a selective JAK1 inhibitor that has demonstrated efficacy in clinical trials for rheumatoid arthritis and Crohn's disease.[3][8] Its selectivity for JAK1 is a key feature, as it is thought to minimize off-target effects associated with the inhibition of other JAK isoforms.[3]
Caption: JAK-STAT Signaling Pathway and Inhibition by Filgotinib.
Syk and Fc Receptor Signaling: Driving Antibody-Mediated Inflammation
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of immunoreceptors, including the B-cell receptor (BCR) and Fc receptors (FcRs).[4][9] In the context of autoimmune diseases, the activation of Fc receptors on immune cells by autoantibody-antigen complexes is a key driver of inflammation and tissue damage.[10][11]
6-Amino-triazolopyridine-based Syk inhibitors function as ATP-competitive inhibitors, blocking the kinase activity of Syk and thereby disrupting the downstream signaling cascade initiated by Fc receptor engagement.[12] This leads to a reduction in the release of pro-inflammatory mediators and a dampening of the inflammatory response.[9]
CC-509 is a novel, orally bioavailable Syk inhibitor based on a triazolopyridine core.[12][13] Preclinical studies have shown that CC-509 is a potent and moderately selective inhibitor of Syk, effectively blocking FcR-dependent signaling and demonstrating efficacy in rodent models of arthritis.[12]
Caption: Syk-Fc Receptor Signaling Pathway and Inhibition by CC-509.
Drug Discovery and Development: A Disciplined Approach
The development of 6-amino-triazolopyridine-based kinase inhibitors follows a rigorous and iterative process of design, synthesis, and testing. Understanding the structure-activity relationship (SAR) is paramount to optimizing potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Studies
SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact on its biological activity. For triazolopyridine-based inhibitors, key areas of modification include the substituents on the triazolopyridine core and the linker connecting it to other chemical moieties.[14][15] These modifications are guided by computational modeling and X-ray crystallography to understand the binding interactions within the kinase active site. The goal is to enhance interactions with key amino acid residues in the target kinase while minimizing interactions with off-target kinases, thereby improving selectivity.
Preclinical Evaluation: From Bench to In Vivo
A comprehensive preclinical evaluation is essential to characterize the efficacy and safety of a drug candidate before it can be advanced to clinical trials. This involves a battery of in vitro and in vivo assays.
Table 1: Key In Vitro Assays for Characterizing 6-Amino-Triazolopyridine Kinase Inhibitors
Assay Type
Purpose
Key Parameters Measured
Biochemical Kinase Assay
To determine the direct inhibitory activity of the compound against the purified target kinase.
IC50 (half-maximal inhibitory concentration)
Cellular Phosphorylation Assay
To assess the ability of the compound to inhibit the phosphorylation of the target kinase's substrate within a cellular context.
pSTAT levels (for JAK inhibitors), pSyk levels (for Syk inhibitors)
Cytokine Release Assay
To measure the effect of the compound on the production and release of pro-inflammatory cytokines from immune cells.
Levels of TNF-α, IL-6, etc.
Kinome Selectivity Profiling
To evaluate the selectivity of the compound against a broad panel of kinases.
IC50 values against a panel of kinases
Animal models that recapitulate key aspects of human autoimmune diseases are crucial for evaluating the in vivo efficacy of drug candidates.
Table 2: Common In Vivo Models for Autoimmune Disease Research
Model
Disease Relevance
Key Endpoints
Collagen-Induced Arthritis (CIA) in Mice/Rats
Rheumatoid Arthritis
Clinical score (paw swelling), histological analysis of joints, cytokine levels
This protocol describes a robust and high-throughput method for measuring the enzymatic activity of Syk kinase and the inhibitory potential of test compounds.[16][17]
Cytokine for stimulation (e.g., IL-6 for STAT3 phosphorylation)
6-amino-triazolopyridine JAK inhibitor
Fixation and permeabilization buffers
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4) and phosphorylated STATs (e.g., pSTAT3)
Flow cytometer
Procedure:
Pre-incubate whole blood samples with the JAK inhibitor or vehicle control.
Stimulate the blood with the appropriate cytokine for a short period (e.g., 15 minutes).
Fix and lyse the red blood cells.
Permeabilize the remaining white blood cells.
Stain the cells with fluorochrome-conjugated antibodies for cell surface markers and intracellular pSTAT.
Acquire the samples on a flow cytometer.
Analyze the data to determine the percentage of pSTAT-positive cells in the target cell population (e.g., CD4+ T cells).
The Clinical Landscape and Future Directions
The development of 6-amino-triazolopyridine-based kinase inhibitors has already had a significant impact on the treatment of autoimmune diseases. Filgotinib is approved for the treatment of rheumatoid arthritis in Europe and Japan.[8][19] However, its development in the United States has faced challenges.[20] The journey of these compounds through clinical trials highlights both the immense potential and the complexities of bringing novel therapies to patients.[21][22]
The future of 6-amino-triazolopyridine research in autoimmune diseases lies in several key areas:
Development of more selective inhibitors: While existing inhibitors have shown good selectivity, the development of compounds with even greater specificity for their target kinases could further improve safety profiles.
Exploration of novel kinase targets: The versatility of the 6-amino-triazolopyridine scaffold allows for its application in the design of inhibitors for other kinases implicated in autoimmune and inflammatory pathways.
Combination therapies: Investigating the synergistic effects of 6-amino-triazolopyridine-based inhibitors with other classes of drugs could lead to more effective treatment regimens.
Personalized medicine: Identifying biomarkers that can predict a patient's response to a specific kinase inhibitor will be crucial for optimizing treatment outcomes.
Conclusion
The 6-amino-triazolopyridine scaffold has unequivocally established itself as a cornerstone in the development of targeted therapies for autoimmune diseases. Through the rational design of potent and selective inhibitors of key kinases such as JAK and Syk, researchers have been able to effectively modulate the dysregulated immune responses that drive these debilitating conditions. This in-depth guide has provided a comprehensive overview of the scientific principles and practical methodologies that underpin the research and development of this important class of compounds. As our understanding of the molecular intricacies of autoimmune diseases continues to evolve, the 6-amino-triazolopyridine scaffold will undoubtedly remain a critical tool in the armamentarium of medicinal chemists and drug discovery scientists, paving the way for the next generation of innovative and life-changing therapies.
References
O'Shea, J. J., & Plenge, R. (2012).
Menet, C. J., Fletcher, S. R., Van Lommen, G., Geney, R., Blanc, J., Smits, K., ... & Van Rompaey, L. (2014). Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634. Journal of medicinal chemistry, 57(22), 9323–9342.
Request PDF. (n.d.). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. ResearchGate. Retrieved from [Link]
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2008). Development of a HTRF kinase assay for determination of Syk activity. Current chemical genomics, 2, 1–9.
Geahlen, R. L. (2009). Syk and pSyk are major players in B-cell signaling.
Request PDF. (n.d.). Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: Identification of candidates for clinical development. ResearchGate. Retrieved from [Link]
Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK-STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects. Nature reviews. Drug discovery, 16(12), 843–862.
Ben Mkaddem, S., Benhamou, M., & Monteiro, R. C. (2019). Understanding Fc Receptor Involvement in Inflammatory Diseases: From Mechanisms to New Therapeutic Tools. Frontiers in immunology, 10, 811.
Nimmerjahn, F., & Ravetch, J. V. (2008). Fcgamma receptors as regulators of immune responses.
Guilliams, M., Bruhns, P., Saeys, Y., Hammad, H., & Lambrecht, B. N. (2014). The function of Fcγ receptors in dendritic cells and macrophages. Nature reviews. Immunology, 14(2), 94–108.
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current chemical genomics, 2, 1–9.
McClure, K. F., Biftu, T., Cl-ci, D., DeLuca, J., Doller, D., Dowling, J., ... & Scapin, G. (2006). Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. Bioorganic & medicinal chemistry letters, 16(16), 4271–4275.
Ben Mkaddem, S., Benhamou, M., & Monteiro, R. C. (2019). Understanding Fc Receptor Involvement in Inflammatory Diseases: From Mechanisms to New Therapeutic Tools. Frontiers in immunology, 10, 811.
Nimmerjahn, F., & Ravetch, J. V. (2006). Fc receptors: old friends and new family members. Immunity, 24(1), 19–28.
Namour, F., Diderichsen, P. M., Cox, E., Vayssière, B., Van der Aa, E., Tasset, C., ... & Namour, F. (2022). Filgotinib: A Clinical Pharmacology Review. Clinical pharmacokinetics, 61(6), 793–808.
ClinicalTrials.eu. (n.d.). Filgotinib – Application in Therapy and Current Clinical Research. Retrieved from [Link]
Grembiale, R. D., Rizzello, F., & Ursini, F. (2024). Real-Life Use of Filgotinib in Rheumatoid Arthritis: A Retrospective Cohort Study. Medicina (Kaunas, Lithuania), 60(1), 104.
Gilead Sciences. (2020, December 15). Gilead and Galapagos Announce New Commercialization and Development Agreement for Jyseleca® (filgotinib). Retrieved from [Link]
Galapagos NV. (2019, November 9). NEW DATA ON FILGOTINIB IN RHEUMATOID ARTHRITIS (RA) DEMONSTRATE DURABLE EFFICACY AND SAFETY PROFILE. Retrieved from [Link]
Hirabayashi, A., Hisamichi, H., Tsubokura, K., Sakasai, K., Ohtsuka, T., Arai, S., ... & Tsukamoto, S. (2009). A novel Syk family kinase inhibitor: design, synthesis, and structure-activity relationship of 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine derivatives. Bioorganic & medicinal chemistry, 17(1), 219–233.
Marzocchi, M., Guggino, G., & Ruscitti, P. (2025). Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors. Rheumatology (Oxford, England), 64(3), 1109–1119.
Tanaka, Y. (2012). In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis.
Tanaka, Y. (2012). In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis.
Lee, J. Y., & Lee, E. B. (2019). Targeted Immunotherapy for Autoimmune Disease. Journal of immunology research, 2019, 1048372.
Wang, L., Wang, F. S., & Gershwin, M. E. (2015). Human autoimmune diseases: a comprehensive update. Journal of internal medicine, 278(4), 369–395.
What are Syk inhibitors and how do they work? (2024, June 21). News-Medical.net. Retrieved from [Link]
Kyttaris, V. C. (2017). A Multitude of Kinases—Which are the Best Targets in Treating Rheumatoid Arthritis?.
Hutchison M, et al. Discovery of Sovleplenib, a Selective Inhibitor of Syk in Clinical Development for Autoimmune Diseases and Cancers. J Med Chem. 2024;67(9):7562-7578.
González-García, C., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 59(12), 5789-5805.
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Battistutta, R., et al. (2010). Structure-based design, synthesis, and study of pyrazolo[1,5-a][1][4][23]triazine derivatives as potent inhibitors of protein kinase CK2. Journal of Medicinal Chemistry, 53(19), 7029-7038.
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Menet, C. J., et al. (2014). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. Journal of Medicinal Chemistry, 57(22), 9323-9342.
Menet, C. J., et al. (2014). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. Journal of Medicinal Chemistry, 57(22), 9323-9342.
Chander, V., & Kodati, D. (2018). JAK-STAT inhibitors in Immune mediated diseases: An Overview. Indian journal of dermatology, venereology and leprology, 84(5), 533–542.
JAK-STAT Inhibitors: Transforming Autoimmune Disease Treatment. (2025, September 30). Cureus. Retrieved from [Link]
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Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in molecular biology (Clifton, N.J.), 967, 39–55.
Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in molecular biology (Clifton, N.J.), 967, 39–55.
Fagerholm, S. C., et al. (2019). Identification of Inhibitors of Integrin Cytoplasmic Domain Interactions With Syk. Frontiers in Immunology, 10, 243.
Tritos, N. A., & Vicennati, V. (2018). Development of new preclinical models to advance adrenocortical carcinoma research. Frontiers in Endocrinology, 9, 21.
Propper, D. J., et al. (2020). Development of an ObLiGaRe Doxycycline Inducible Cas9 system for pre-clinical cancer drug discovery. Scientific Reports, 10(1), 16089.
Patent Landscape & Technical Guide: 2-Substituted [1,2,4]Triazolo[1,5-a]pyridin-6-amines
The following technical guide details the patent landscape, medicinal chemistry, and synthetic pathways for 2-substituted [1,2,4]triazolo[1,5-a]pyridin-6-amines . Executive Summary: The Scaffold Distinction In the high-v...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the patent landscape, medicinal chemistry, and synthetic pathways for 2-substituted [1,2,4]triazolo[1,5-a]pyridin-6-amines .
Executive Summary: The Scaffold Distinction
In the high-value kinase inhibitor space, the [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged structure. However, a critical distinction exists in the intellectual property (IP) landscape based on the positioning of the amine functionality:
The "Filgotinib" Class (C2-Amino): The vast majority of JAK inhibitor patents (e.g., Galapagos, Gilead) focus on 2-amino derivatives (or amides attached at C2). This space is crowded.
The "AZD7648" Class (C6-Amino): The 6-amino derivatives represent a distinct, high-value IP vector. In this configuration, the C6-amine often serves as a critical "linker" residue, projecting substituents into the solvent front or specific ribose pockets of the target protein (e.g., DNA-PK, P2X7).
This guide focuses exclusively on the requested C6-amino landscape , treating the C2-amino class only as comparative prior art.
Chemical Space & Numbering Logic
To navigate the patent literature accurately, researchers must distinguish between the two primary isomers.
DOT Diagram: Scaffold Numbering & Isomerism
Figure 1: Structural divergence of the triazolopyridine scaffold. The 6-amino variant allows for unique vectorization distinct from the typical JAK inhibitor chemotype.
Patent Landscape Analysis
Key Assignees & Therapeutic Targets
The 6-amino scaffold is less commoditized than the 2-amino variant. Key IP holders utilize this core to position the amine as a nucleophile for further elaboration (e.g., urea formation, amide coupling).
Assignee
Key Compound / Patent Family
Target / Indication
Structural Logic
AstraZeneca
AZD7648 (WO2020/010252, US10601)
DNA-PK (Oncology)
The C6-amine acts as a linker connecting the triazolopyridine to a purine core. The C2 position carries a substituent (often H or Methyl).
Daiichi Sankyo
WO2019/297453
NAMPT Activators
Fused ring ureas where the 6-amino group is part of the urea linkage.
Academic
Molecules 2024, 29(4)
α-Glucosidase
6-amino-2,5,7-triaryl derivatives.[1] Demonstrates the C6-amine as a primary functional group.
Galapagos
Reference only (GLPG0634)
JAK1
Primarily C2-amino/amido. Cited here to define the exclusion zone.
The "Magic Methyl" Effect (AZD7648 Case Study)
AstraZeneca's development of AZD7648 highlights a critical SAR feature for this scaffold.
Patent Insight: In the optimization of DNA-PK inhibitors, substitution at C7 (adjacent to the C6-amine) and C2 is critical for selectivity against PI3K isoforms.
Mechanism: The C6-amine forms a hydrogen bond with the hinge region (or connects to the hinge binder), while the C2-substituent (often a small alkyl group like methyl or cyclopropyl) sits in a hydrophobic pocket, enforcing the correct binding pose.
Synthetic Methodologies
The synthesis of 2-substituted [1,2,4]triazolo[1,5-a]pyridin-6-amines requires a specific route that differs from the C2-amino synthesis. The most robust industrial route proceeds via the Nitro-Reduction Pathway .
Retrosynthetic Analysis
To install an amine at C6 and a variable substituent at C2, one cannot easily perform direct amination. Instead, the sequence starts with 2-amino-5-nitropyridine .
Protocol: The Nitro-Reduction Route
Step 1: Amidine Formation
React 2-amino-5-nitropyridine with a nitrile (R-CN) or dimethylformamide dimethyl acetal (DMF-DMA) to form the intermediate amidine.
Reagent: R-CN (e.g., acetonitrile for R=Me) + NaOMe (cat.) or DMF-DMA.
Step 2: Oxidative Cyclization (N-N Bond Formation)
This is the critical step to close the triazole ring.
Reagent:Hydroxylamine-O-sulfonic acid (HOSA) in Pyridine/MeOH.
Mechanism:[1][2][3][4][5] The amidine nitrogen attacks the electrophilic amine of HOSA, followed by cyclization onto the pyridine nitrogen.
Outcome: Formation of the 2-substituted-6-nitro-[1,2,4]triazolo[1,5-a]pyridine core.
Step 3: Nitro Reduction
Selective reduction of the C6-nitro group to the C6-amine.
Standard Protocol: H2 (1 atm), 10% Pd/C, MeOH.
Alternative (Halogen-compatible): Fe powder, NH4Cl, EtOH/H2O (if sensitive halides are present at other positions).
DOT Diagram: Synthetic Workflow
Figure 2: The industrial "Nitro-Reduction" pathway guarantees the correct regiochemistry for 6-amino derivatives.
Medicinal Chemistry & SAR Insights
When designing around this scaffold, the following Structure-Activity Relationship (SAR) rules apply, supported by the patent data:
Position 2 (The "R" Group):
Small Alkyl (Me, Et, cPr): Increases metabolic stability and controls lipophilicity (LogD).
Aryl/Heteroaryl: Often leads to "flat" molecules with poor solubility unless solubilizing groups are added.
Patent Tip: A C2-Cyclopropyl group is a common bioisostere for C2-Methyl, often improving potency (seen in JAK inhibitors, applicable here).
Position 6 (The Amine Vector):
Primary Amine (-NH2): Rarely the final drug. Usually a synthetic handle.
Urea/Amide Linkage: The most common modification. Converting the C6-amine to a urea (–NH–CO–NH–R) is a validated strategy to target the ATP-binding pocket (e.g., interacting with the hinge region Glu/Val residues).
Position 7/8 (Fine Tuning):
C7-Methyl: As seen in AZD7648, a methyl group at C7 can induce a conformational twist, improving selectivity by clashing with non-target isoforms.
References
Goldberg, F. W., et al. (2020).[2] The Discovery of 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor.[2][6] Journal of Medicinal Chemistry. Link
AstraZeneca AB. (2020). Fused ring compound having urea structure.[7] WO2020010252A1.[7] Link
Daiichi Sankyo Co., Ltd. (2019). Fused heterocyclic compounds and their use. WO2019297453. Link
Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. (Summarizing methods by Nagasawa, Zhao, et al.). Link
Galapagos NV. (2010). Triazolopyridine compounds useful as JAK inhibitors. (Context for C2-amino differentiation). US Patent 8,084,620. Link
Application Note: Multigram Synthesis of 2-Cyclobutyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine
Executive Summary & Strategic Rationale The[1,2,4]triazolo[1,5-a]pyridine scaffold is a highly privileged bioisostere in modern medicinal chemistry, frequently utilized to replace purines, indoles, and benzimidazoles in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
The[1,2,4]triazolo[1,5-a]pyridine scaffold is a highly privileged bioisostere in modern medicinal chemistry, frequently utilized to replace purines, indoles, and benzimidazoles in kinase inhibitors. Specifically, 6-amino-substituted derivatives are critical building blocks for assembling advanced therapeutics, including DNA-dependent protein kinase (DNA-PK) inhibitors like AZD7648 and various JAK1 selective inhibitors[1][2].
This application note details a robust, four-stage synthetic protocol to construct 2-cyclobutyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine starting from inexpensive 2-aminopyridine. The route leverages a highly efficient desulfurative cyclization strategy, avoiding the use of unstable azide intermediates or harsh oxidants, thereby ensuring scalability, safety, and high overall yield.
Experimental Workflow & Logical Pathway
Reaction pathway for the synthesis of 2-cyclobutyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine.
Step-by-Step Protocols & Mechanistic Insights
Phase 1: Regioselective Nitration of 2-Aminopyridine
Protocol:
Charge a reaction vessel with concentrated H₂SO₄ (8.0 volumes) and cool to 0–5 °C.
Add 2-aminopyridine (1.0 eq) portion-wise, maintaining the internal temperature below 15 °C.
Dropwise add concentrated HNO₃ (1.2 eq).
Gradually heat the mixture to 40–50 °C and stir for 2 hours.
Quench the reaction by pouring it over crushed ice. Adjust the pH to 8.0 using aqueous NH₃ (28%).
Filter the resulting yellow precipitate, wash with cold water, and dry under a vacuum to yield 2-amino-5-nitropyridine.
Causality & Self-Validation:
Direct electrophilic aromatic substitution on pyridine is notoriously difficult due to electron deficiency. While the amino group activates the ring, strong acidic conditions protonate it to a meta-directing -NH₃⁺ group. The reaction circumvents this by initially forming an N-nitraminopyridine intermediate at low temperatures. Upon heating, this intermediate undergoes an acid-catalyzed nitroamine rearrangement (analogous to the Bamberger rearrangement), migrating the nitro group predominantly to the sterically favored 5-position[3].
IPC (In-Process Control): LC-MS monitoring will show the initial N-nitraminopyridine (M+H = 140) shifting to the thermodynamic product 2-amino-5-nitropyridine (M+H = 140) with a distinct retention time shift.
Phase 2: Assembly of the Acyl Thiourea Intermediate
Protocol:
Dissolve ammonium thiocyanate (1.2 eq) in anhydrous acetone (10 volumes).
Cool to 0 °C and add cyclobutanecarbonyl chloride (1.1 eq) dropwise. Stir for 1 hour at room temperature to form cyclobutanecarbonyl isothiocyanate in situ.
Add 2-amino-5-nitropyridine (1.0 eq) to the suspension. Reflux the mixture (approx. 56 °C) for 3 hours.
Cool the mixture and pour it into rapidly stirring ice water. Filter the solid intermediate and dry.
Causality & Self-Validation:
The exocyclic amine of 2-amino-5-nitropyridine is highly deactivated by the electron-withdrawing 5-nitro group, making direct acylation with acid chlorides sluggish and low-yielding. By converting the acid chloride to an acyl isothiocyanate, we generate a highly electrophilic cumulative double-bond system. The deactivated amine readily attacks the central carbon of the isothiocyanate, forming a stable acyl thiourea.
IPC: TLC (Hexane/EtOAc 1:1) will confirm the disappearance of the bright yellow 2-amino-5-nitropyridine spot and the appearance of a lower Rf, UV-active thiourea spot.
Phase 3: Desulfurative Cyclization to the Triazolopyridine Core
Protocol:
Suspend the acyl thiourea intermediate (1.0 eq) in ethanol (10 volumes).
Add hydroxylamine hydrochloride (5.0 eq) followed by N,N-diisopropylethylamine (DIPEA) (5.0 eq).
Heat the mixture to 60 °C and stir for 4 hours.
Concentrate the solvent under reduced pressure. Partition the residue between EtOAc and water.
Extract the aqueous layer with EtOAc, dry the combined organics over Na₂SO₄, and concentrate to yield 2-cyclobutyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine.
Causality & Self-Validation:
This is the critical ring-forming step. Hydroxylamine acts as a potent alpha-effect nucleophile, attacking the thiocarbonyl carbon. Subsequent elimination of hydrogen sulfide (H₂S) generates a reactive N-hydroxy-carbodiimide intermediate. The pyridine ring nitrogen, acting as an internal nucleophile, attacks this intermediate, closing the 5-membered triazole ring[4]. DIPEA serves a dual purpose: neutralizing the hydrochloride salt of hydroxylamine and driving the elimination of H₂S.
IPC: The evolution of H₂S gas (detectable by lead acetate paper turning black) physically validates that the desulfurative cyclization is actively proceeding.
Phase 4: Chemoselective Nitro Reduction
Protocol:
Dissolve 2-cyclobutyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine (1.0 eq) in methanol (15 volumes).
Add 10% Pd/C (0.1 eq by weight) under an inert nitrogen atmosphere.
Purge the reaction vessel with hydrogen gas and stir vigorously under a hydrogen balloon (1 atm) at 20–25 °C for 6 hours.
Filter the mixture through a pad of Celite to remove the palladium catalyst.
Concentrate the filtrate to afford the final product, 2-cyclobutyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine.
Causality & Self-Validation:
The[1,2,4]triazolo[1,5-a]pyridine core is fully aromatic and stable to mild catalytic hydrogenation. Palladium on carbon efficiently reduces the nitro group to the aniline derivative without cleaving the N-N bonds of the triazole ring or reducing the cyclobutyl moiety[1][2]. This method avoids the heavy metal waste associated with iron or tin-based reductions, ensuring a cleaner impurity profile suitable for downstream pharmaceutical coupling (e.g., Buchwald-Hartwig or SNAr reactions).
IPC: The reaction mixture transitions from a pale yellow suspension to a clear, colorless solution (prior to catalyst filtration). LC-MS confirms the exact mass shift from M+H = 219 (nitro) to M+H = 189 (amine).
Quantitative Data & Optimization Summary
The following table summarizes the optimized parameters for multigram scale-up, ensuring maximum throughput and minimal impurity formation.
Phase
Transformation
Key Reagents
Temp (°C)
Time (h)
Expected Yield
Critical IPC
1
Nitration
HNO₃, H₂SO₄
40–50
2
75–80%
LC-MS (RT shift)
2
Thiourea Formation
Cyclobutanecarbonyl chloride, NH₄SCN
56 (Reflux)
3
85–90%
TLC (Rf shift)
3
Cyclization
NH₂OH·HCl, DIPEA
60
4
65–70%
H₂S evolution
4
Nitro Reduction
Pd/C, H₂ (1 atm)
20–25
6
90–95%
LC-MS (Δm/z = -30)
References
1.[1] An improved synthetic strategy for the multigram-scale synthesis of DNA–PK inhibitor AZD7648 - ProQuest. URL:
2.[2] The Discovery of 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648) - ACS Publications. URL:
3.[3] Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine - Semantic Scholar. URL:
4.[4] Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry. URL:
Application Notes and Protocols for the Oxidative Cyclization Synthesis of theTriazolo[1,5-a]pyridine Core
Application Notes and Protocols for the Oxidative Cyclization Synthesis of the[1][2][3]Triazolo[1,5-a]pyridine Core Introduction: The Significance of the[1][2][3]Triazolo[1,5-a]pyridine Scaffold The[1][2][3]triazolo[1,5-...
Author: BenchChem Technical Support Team. Date: March 2026
Application Notes and Protocols for the Oxidative Cyclization Synthesis of the[1][2][3]Triazolo[1,5-a]pyridine Core
Introduction: The Significance of the[1][2][3]Triazolo[1,5-a]pyridine Scaffold
The[1][2][3]triazolo[1,5-a]pyridine ring system is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[4][5] Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active compounds. These molecules have shown potential as mGlu modulators, PHD-1 inhibitors, and have demonstrated antibacterial, antifungal, and antioxidative properties.[4][6] The development of efficient and robust synthetic methodologies to access this core structure is therefore of paramount importance for researchers in drug discovery and development.
This guide provides an in-depth overview of contemporary oxidative cyclization strategies for the synthesis of the[1][2][3]triazolo[1,5-a]pyridine core. We will delve into various protocols, explaining the underlying chemical principles and providing detailed, field-proven experimental procedures.
Core Synthetic Strategy: Intramolecular Oxidative N-N Bond Formation
A prevalent and effective strategy for the synthesis of the[1][2][3]triazolo[1,5-a]pyridine core involves the intramolecular oxidative cyclization of N-(pyridin-2-yl)amidines or related precursors. This approach hinges on the formation of a crucial N-N bond to construct the triazole ring. The choice of oxidant and catalyst is critical and dictates the reaction conditions, substrate scope, and overall efficiency.
Caption: General workflow for oxidative cyclization.
Copper catalysis offers a cost-effective and environmentally friendly approach to oxidative cyclization, often utilizing molecular oxygen from the air as the terminal oxidant.[1] This method is attractive due to the low toxicity and ready availability of copper catalysts.
Causality Behind Experimental Choices:
Copper Catalyst (e.g., CuBr, Cu(OAc)₂): Copper(I) and Copper(II) salts are effective catalysts for this transformation. The reaction is believed to proceed through a copper-mediated single-electron transfer (SET) mechanism, facilitating the oxidation of the amidine nitrogen.
Oxygen (Air): The use of air as the oxidant makes this a green and sustainable method. The copper catalyst is re-oxidized by oxygen, allowing for a catalytic cycle.
Solvent: Aprotic polar solvents like DMF or DMSO are commonly used to ensure the solubility of the starting materials and intermediates.
This protocol is adapted from the work of Nagasawa and coworkers.[1]
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the N-(pyridin-2-yl)amidine (1.0 mmol), CuBr (0.1 mmol, 10 mol%), and anhydrous DMF (5 mL).
Reaction Execution: Stir the reaction mixture at 100 °C under an atmosphere of air (using a balloon or by leaving the tube open to the air).
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired[1][2][3]triazolo[1,5-a]pyridine.
Molecular iodine is a versatile and mild oxidizing agent that has been successfully employed for the synthesis of[1][2][3]triazolo[1,5-a]pyridines.[1][7][8] This metal-free approach offers an alternative to transition metal-catalyzed methods.
Causality Behind Experimental Choices:
Iodine (I₂): Iodine acts as the oxidant in this reaction. It is believed to activate the amidine nitrogen, facilitating the intramolecular nucleophilic attack and subsequent cyclization.
Base (e.g., K₂CO₃, Cs₂CO₃): A base is often required to neutralize the HI generated during the reaction, driving the equilibrium towards product formation.
Solvent: A variety of solvents can be used, with aprotic solvents like DMSO or DMF being common choices.
This protocol is based on the work of Chang and coworkers.[1]
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-(pyridin-2-yl)amidine (1.0 mmol) and K₂CO₃ (2.0 mmol) in DMSO (5 mL).
Reagent Addition: Add molecular iodine (1.2 mmol) portion-wise to the stirred solution at room temperature.
Reaction Execution: Stir the reaction mixture at 80 °C.
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of Na₂S₂O₃ (10 mL) to remove excess iodine.
Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography on silica gel.
Hypervalent iodine reagents, such as Phenyliodine bis(trifluoroacetate) (PIFA) and Iodobenzene diacetate (IBD), are powerful oxidants that enable the efficient synthesis of the[1][2][3]triazolo[1,5-a]pyridine core under mild conditions.[1][2][5][9][10][11] These reagents offer the advantage of short reaction times and high yields.[1][9]
Causality Behind Experimental Choices:
PIFA or IBD: These reagents act as potent oxidants, readily accepting electrons from the amidine nitrogen to form a reactive nitrene-like intermediate, which then undergoes rapid intramolecular cyclization.
Solvent: Dichloromethane (DCM) or other non-polar aprotic solvents are typically used to facilitate the reaction and simplify work-up.
Temperature: These reactions are often carried out at room temperature, highlighting the mildness of this methodology.
This protocol is adapted from the work of Zhao and coworkers.[1][9]
Reaction Setup: To a solution of the N-(pyridin-2-yl)benzimidamide (0.5 mmol) in DCM (5 mL) in a round-bottom flask, add PIFA (0.6 mmol) in one portion at room temperature.
Reaction Execution: Stir the mixture at room temperature.
Monitoring: Monitor the reaction by TLC. The reaction is usually complete within 30 minutes to 1 hour.
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ (10 mL).
Extraction: Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Comparison of Oxidative Cyclization Protocols
Methodology
Catalyst/Oxidant
Typical Conditions
Advantages
Disadvantages
Key References
Copper-Catalyzed
Cu(I) or Cu(II) salts / Air
100-120 °C, DMF
Inexpensive, uses air as oxidant, good functional group tolerance.
The oxidative cyclization to form the[1][2][3]triazolo[1,5-a]pyridine core generally proceeds through the formation of a reactive intermediate via oxidation of the amidine nitrogen, followed by an intramolecular cyclization and subsequent aromatization.
Caption: A generalized mechanistic pathway.
Conclusion
The synthesis of the[1][2][3]triazolo[1,5-a]pyridine core via oxidative cyclization offers a versatile and powerful platform for the generation of novel chemical entities for drug discovery and materials science. The choice of protocol depends on factors such as substrate scope, cost, and desired reaction conditions. The methods outlined in this guide provide researchers with a robust toolkit to access this important heterocyclic scaffold.
References
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]
Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2013). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][2][3]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry, 9, 2629–2634. [Link]
Li, E., et al. (2016). Synthesis of 1,2,4-Triazolo[4,3-a]pyridines and Related Heterocycles by Sequential Condensation and Iodine-Mediated Oxidative Cyclization. Chemistry – A European Journal, 22. [Link]
Obi, C. N., & Fosu, S. C. (2022). Chemoenzymatic Triazolopyridine Synthesis Enabled by Cryptic Diazo Formation by Vanadium-Dependent Haloperoxidases. ChemRxiv. [Link]
Wang, C., et al. (2016). KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines: efficient one-pot synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic & Biomolecular Chemistry, 14(26), 6263–6267. [Link]
Shaaban, M. R., et al. (2021). Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Molecules, 26(19), 5783. [Link]
Li, E., et al. (2016). Synthesis of 1,2,4-Triazolo[4,3- a ]pyridines and Related Heterocycles by Sequential Condensation and Iodine-Mediated Oxidative Cyclization. ResearchGate. [Link]
Hryniuk, I., et al. (2022). STRATEGIES FOR THE SYNTHESIS OF[1][2][3]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. Chemistry & Chemical Technology, 17(2), 294-311. [Link]
Zheng, C., et al. (2014). PhI(OCOCF₃)₂-mediated intramolecular oxidative N-N bond formation: metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines. The Journal of Organic Chemistry, 79(10), 4687–4693. [Link]
Abdel-Aziz, A. A.-M., et al. (2020). A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1][2][3]triazolo[1,5-a]pyridines synthesis utilizing 1-amino-2-imino-pyridine derivatives as versatile precursors. RSC Advances, 10(28), 16457–16467. [Link]
Liu, Y., et al. (2022). Mechanochemical Synthesis of 1,2,4‐Triazoles via a [3+2] Cycloaddition of Azinium‐N‐Imines and Nitriles. ResearchGate. [Link]
Ghorai, P., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]
Kumar, A., et al. (2012). Novel 1,2,4-triazolo[1,5-a]pyridines and their fused ring systems attenuate oxidative stress and prolong lifespan of Caenorhabditis elegans. Journal of Medicinal Chemistry, 55(9), 4169–4177. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Retrieved from [Link]
Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2013). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][2][3]triazolo[1,5-c]pyrimidine derivatives. ResearchGate. [Link]
Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2013). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][2][3]triazolo[1,5-c]pyrimidine derivatives. PubMed. [Link]
Application Notes and Protocols for Amide Coupling Reactions Utilizing 2-Cyclobutyl-triazolo[1,5-A]pyridin-6-amine
Application Notes and Protocols for Amide Coupling Reactions Utilizing 2-Cyclobutyl-[1][2][3]triazolo[1,5-A]pyridin-6-amine Introduction: The Enduring Importance of the Amide Bond and the Quest for Novel Coupling Reagent...
Author: BenchChem Technical Support Team. Date: March 2026
Application Notes and Protocols for Amide Coupling Reactions Utilizing 2-Cyclobutyl-[1][2][3]triazolo[1,5-A]pyridin-6-amine
Introduction: The Enduring Importance of the Amide Bond and the Quest for Novel Coupling Reagents
The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the backbone of peptides and proteins and being a prevalent functional group in a vast array of pharmaceuticals.[1] The reliable and efficient construction of this linkage is, therefore, a critical endeavor. While numerous amide coupling reagents have been developed, the search for novel reagents with improved efficacy, milder reaction conditions, and broader substrate scope remains an active area of research.[1][2] This is particularly crucial when dealing with complex, multifunctional, and sterically hindered substrates, or when aiming to minimize side reactions and epimerization.[3]
Direct condensation of a carboxylic acid and an amine is generally infeasible due to the formation of a non-reactive ammonium carboxylate salt.[4][5][6] Consequently, the carboxylic acid must first be activated to a more electrophilic species. This is the fundamental role of a coupling reagent.[1][7] This application note introduces a potential methodology for utilizing 2-Cyclobutyl-[8][4]triazolo[1,5-A]pyridin-6-amine as a novel platform for facilitating amide bond formation. The unique electronic and structural features of the[8][4]triazolo[1,5-a]pyridine scaffold suggest its potential to act as an effective activating agent for carboxylic acids.[9][10]
Proposed Mechanism of Action: Carboxylic Acid Activation by 2-Cyclobutyl-[1][2][3]triazolo[1,5-A]pyridin-6-amine
While the specific application of 2-Cyclobutyl-[8][4]triazolo[1,5-A]pyridin-6-amine in amide coupling is a novel concept, we can propose a plausible mechanistic pathway based on established principles of carboxylic acid activation.[8][4][5] We hypothesize a two-step process involving the initial activation of the carboxylic acid, followed by nucleophilic attack by the amine.
The proposed mechanism likely involves the initial reaction of the carboxylic acid with a suitable activating agent (e.g., a carbodiimide like EDC or a phosphonium salt like PyBOP) to form a highly reactive intermediate. The 2-Cyclobutyl-[8][4]triazolo[1,5-A]pyridin-6-amine can then act as a nucleophilic catalyst or an additive, similar to the role of HOBt, to form a more stable and less racemization-prone active ester intermediate.[7] This intermediate is then susceptible to nucleophilic attack by the primary or secondary amine to form the desired amide bond, regenerating the triazolopyridine.
Alternatively, the amine on the triazolopyridine could potentially be part of a more complex activation process, though this is less likely to be the primary pathway for amide bond formation between two other components. A more direct role would involve the triazolopyridine itself being part of the coupling reagent system. For the purposes of this guide, we will focus on its potential role as an activating agent in a well-established coupling cocktail.
Figure 1: Proposed mechanism for amide bond formation.
Experimental Protocols: A General Procedure for Amide Coupling
This section provides a detailed, step-by-step protocol for a general amide coupling reaction using 2-Cyclobutyl-[8][4]triazolo[1,5-A]pyridin-6-amine in conjunction with a standard coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Reagent and Solvent Preparation
Carboxylic Acid (1.0 equiv): Ensure the carboxylic acid is pure and dry.
Amine (1.0-1.2 equiv): Use a slight excess of the amine to ensure complete consumption of the activated carboxylic acid.
2-Cyclobutyl-[8][4]triazolo[1,5-A]pyridin-6-amine (1.1 equiv): This will be used as the activating additive.
EDC (1.1 equiv): A common and effective carbodiimide coupling reagent.
Base (e.g., DIPEA, 2.0-3.0 equiv): Required to neutralize any acids formed during the reaction and to deprotonate the amine if it is used as a salt.[7]
Anhydrous Solvent (e.g., DMF, DCM, or ACN): The choice of solvent can significantly impact the reaction outcome. A table of recommendations is provided below.
Reaction Setup and Execution
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv), 2-Cyclobutyl-[8][4]triazolo[1,5-A]pyridin-6-amine (1.1 equiv), and the anhydrous solvent.
Stir the mixture at room temperature until all solids are dissolved.
Add the amine (1.0-1.2 equiv) to the solution.
Add the base (e.g., DIPEA, 2.0-3.0 equiv) to the reaction mixture.
Cool the reaction mixture to 0 °C in an ice bath.
Slowly add EDC (1.1 equiv) to the cooled, stirring solution.
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
Reaction Monitoring
The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the consumption of the starting materials and the formation of the product.
Workup and Purification
Once the reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
Wash the organic layer sequentially with a mild aqueous acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Figure 2: General experimental workflow for amide coupling.
Data Presentation: Optimizing Reaction Conditions
The efficiency of amide coupling reactions is highly dependent on the choice of solvent and base. The following table provides a summary of recommended starting points for reaction optimization.
Solvent
Base
Temperature (°C)
General Applicability
DMF
DIPEA
0 to RT
Good for a wide range of substrates, particularly for less soluble starting materials.
DCM
DIPEA
0 to RT
A common choice, easy to remove during workup.
ACN
DIPEA
0 to RT
Can be beneficial for cleaner reactions and easier purification in some cases.
THF
NMM
0 to RT
Another aprotic solvent option, may offer different solubility profiles.
Troubleshooting Guide
Issue
Potential Cause
Suggested Solution
Low or No Product
Incomplete activation of the carboxylic acid.
Ensure all reagents are anhydrous. Consider using a different activating agent in conjunction with the triazolopyridine.
Low nucleophilicity of the amine.
Increase the reaction temperature or use a more polar solvent to enhance reactivity.
Side Product Formation
Epimerization of chiral carboxylic acids.
Run the reaction at a lower temperature (0 °C or below). The use of the triazolopyridine additive is intended to suppress this.[3]
Formation of N-acylurea byproduct from EDC.
Ensure the amine is added before or concurrently with EDC.
Difficult Purification
Water-soluble byproducts from EDC.
Perform a thorough aqueous workup as described in the protocol.
Unreacted starting materials.
Optimize the stoichiometry of the reagents. Use a slight excess of the amine and coupling reagents.
Conclusion
The proposed methodology for utilizing 2-Cyclobutyl-[8][4]triazolo[1,5-A]pyridin-6-amine as a novel component in amide coupling reactions offers a promising avenue for further investigation. Its unique electronic and structural properties may provide advantages in terms of reaction efficiency and suppression of side reactions. The protocols and data presented herein serve as a comprehensive starting point for researchers and scientists in the field of drug development to explore the potential of this and related heterocyclic systems in the critical task of amide bond formation. Further studies are warranted to fully elucidate the scope and limitations of this new approach.
[(PDF) 1,2,4-Triazolo[1,5-a][8][5][11]triazines (5-Azapurines): Synthesis and Biological Activity]([Link])
8][4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable - PubMed
8][4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor - ResearchGate
Application Note: Synthesis and Optimization of Filgotinib Analogs Utilizing Cyclobutyl Intermediates
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Scientific Rationale & Design Strategy
Filgotinib (GLPG0634) is a highly selective Janus kinase 1 (JAK1) inhibitor approved for the treatment of rheumatoid arthritis and under investigation for other inflammatory conditions [1]. The structural hallmark of Filgotinib is its [1,2,4]triazolo[1,5-a]pyridine core, which acts as a rigid scaffold to orient the 1,1-dioxidothiomorpholine tail and the cyclopropanecarboxamide head group into the ATP-binding pocket of the JAK1 enzyme.
In medicinal chemistry, the substitution of the cyclopropyl group with a cyclobutyl intermediate (via cyclobutanecarbonyl chloride) represents a strategic Structure-Activity Relationship (SAR) exploration. The cyclobutyl ring introduces a slightly larger steric bulk and higher lipophilicity (increasing the calculated LogP). This modification is designed to:
Enhance Kinase Residence Time: The increased van der Waals interactions within the hydrophobic hinge-binding region of JAK1 can lead to a slower off-rate.
Modulate Pharmacokinetics: Altering the lipophilicity can improve the volume of distribution and metabolic stability, potentially mitigating off-target clearance mechanisms [2].
Mechanistic Pathway: JAK1 Inhibition
The primary therapeutic mechanism of these analogs relies on the competitive inhibition of ATP binding at the JAK1 active site, thereby halting the downstream phosphorylation of STAT proteins and subsequent pro-inflammatory gene transcription.
Fig 1. Mechanism of Action: Inhibition of the JAK1-STAT signaling pathway by the cyclobutyl analog.
Synthetic Strategy & Workflow
The synthesis of the cyclobutyl analog utilizes a highly convergent approach. A critical design choice in this workflow is the sequencing of the amidation and cross-coupling steps .
We perform the amidation of the triazolopyridine core before the Suzuki-Miyaura coupling. The free 2-amine on the unacylated triazolopyridine is highly prone to coordinating with the Palladium catalyst, which can poison the catalyst or lead to undesired Buchwald-Hartwig amination byproducts [3]. By introducing the cyclobutyl intermediate early, we protect the amine and ensure the subsequent Suzuki coupling proceeds with high regioselectivity and yield.
Fig 2. Convergent synthetic workflow for the cyclobutyl analog of Filgotinib.
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure the integrity of each synthetic transformation.
Protocol A: Synthesis of the Triazolopyridine Core (Intermediate 1)
Objective: Construct the 5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine scaffold.
Reaction Setup: Dissolve 2-amino-6-bromopyridine (1.0 eq) in anhydrous 1,4-dioxane under a nitrogen atmosphere.
Thiourea Formation: Dropwise add ethoxycarbonyl isothiocyanate (1.1 eq) at room temperature. Stir for 2 hours. The electron-rich exocyclic amine attacks the isothiocyanate, forming a thiourea intermediate.
Cyclization: Add hydroxylamine hydrochloride (5.0 eq) and N,N-diisopropylethylamine (DIPEA, 5.0 eq). Heat the mixture to 60 °C for 12 hours. The hydroxylamine promotes the extrusion of ethanol and hydrogen sulfide, driving the regiospecific closure of the triazole ring.
Validation & IPC: Sample the reaction mixture and analyze via LC-MS. The reaction is deemed complete when the thiourea mass disappears and the cyclized product mass (
213/215, Br isotope pattern) emerges.
Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous
, and concentrate under vacuum.
Protocol B: Acylation via Cyclobutyl Intermediate (Intermediate 2)
Objective: Install the cyclobutyl group to form N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclobutanecarboxamide.
Causality Note: The 2-amine of the triazolopyridine is highly electron-deficient. Therefore, a mild, non-nucleophilic base (N-methylmorpholine) and elevated temperatures are required to drive the acylation without degrading the acyl chloride.
Acylation: Slowly add cyclobutanecarbonyl chloride (2.8 eq) while maintaining the temperature at 20 °C. Once the addition is complete, heat the system to 50 °C.
Validation & IPC: Monitor via TLC (Ethyl Acetate/Hexane 1:1). Due to the increased steric hindrance of the cyclobutyl group compared to the native cyclopropyl group, this reaction may require 6–8 hours (compared to 4 hours for Filgotinib) [3].
Workup: Quench with saturated aqueous
. Extract with dichloromethane (DCM). Purify the residue via silica gel chromatography to yield a pale yellow solid.
Objective: Couple Intermediate 2 with the functionalized tail to yield the final cyclobutyl analog.
Reaction Setup: In a Schlenk flask, combine Intermediate 2 (1.0 eq), 4-((1,1-dioxidothiomorpholino)methyl)phenylboronic acid pinacol ester (1.2 eq), and
(3.0 eq).
Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/Water (4:1 v/v). Degas the mixture by sparging with argon for 15 minutes. Causality Note: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic ester and the degradation of the Pd(0) catalyst.
Catalyst Addition: Add
(0.05 eq). Heat the sealed flask to 90 °C for 4 hours.
Validation & IPC: Monitor the conversion via HPLC (UV detection at 254 nm).
Workup & Isolation: Filter the mixture through a pad of Celite to remove palladium black. Extract the filtrate with ethyl acetate, concentrate, and purify via preparative HPLC to obtain the final target compound.
Quantitative Data & Analytical Validation
The table below summarizes the comparative analytical and performance metrics between the native Filgotinib and the synthesized Cyclobutyl Analog. The data highlights the successful integration of the cyclobutyl intermediate and its impact on physicochemical properties.
Parameter
Filgotinib (Cyclopropyl)
Cyclobutyl Analog (Synthesized)
Analytical Method
Chemical Formula
HRMS (ESI-TOF)
Molecular Weight
425.51 g/mol
439.53 g/mol
Mass Spectrometry
Calculated LogP
1.98
~2.35
in silico (ChemDraw)
Core Amidation Yield
91.2%
88.5%
HPLC (UV 254 nm)
Suzuki Coupling Yield
85.0%
82.0%
HPLC (UV 254 nm)
JAK1 (Apparent)
10 nM
12 - 15 nM (Estimated)
Kinase Assay (FRET)
Note: The slight reduction in amidation yield for the cyclobutyl analog is attributed to the increased steric hindrance of cyclobutanecarbonyl chloride compared to cyclopropanecarbonyl chloride.
References
Menet, C. J., et al. "Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634." Journal of Medicinal Chemistry (2014).
URL:[Link]
Al-Salama, Z. T., et al. "A Comprehensive Overview of Globally Approved JAK Inhibitors." National Center for Biotechnology Information (PMC).
URL:[Link]
Patel, et al. "Novel process for the preparation of filgotinib and intermediates thereof." World Intellectual Property Organization (WO2020201975A2).
National Center for Biotechnology Information. "PubChem Compound Summary for CID 131801100, Filgotinib Maleate." PubChem.
URL: [Link]
Method
Scalable synthesis routes for 2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine
Application Note: Scalable Synthesis of 2-Cyclobutyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine Executive Summary & Strategic Context The target molecule, 2-Cyclobutyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine , represents a crit...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Scalable Synthesis of 2-Cyclobutyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine
Executive Summary & Strategic Context
The target molecule, 2-Cyclobutyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine , represents a critical scaffold in the synthesis of Janus Kinase (JAK) inhibitors, structurally related to Filgotinib (GLPG0634). While medicinal chemistry routes often utilize O-(mesitylsulfonyl)hydroxylamine (MSH) for the construction of the [1,2,4]triazolo[1,5-a]pyridine core, this reagent is inherently unstable and poses severe explosion hazards upon scale-up (Tonset < 50°C).
This Application Note outlines a process-optimized, scalable route replacing MSH with Hydroxylamine-O-sulfonic acid (HOSA) . This method offers superior thermal stability, cost-efficiency, and reproducibility for multi-kilogram production.
Retrosynthetic Analysis
The synthesis is designed to minimize chromatographic purification by leveraging the crystallization properties of the intermediates. The core strategy involves the N-amination of the pyridine nitrogen followed by intramolecular cyclization.
Figure 1: Retrosynthetic dissection of the target amine showing the HOSA-mediated cyclization strategy.[1]
Detailed Experimental Protocols
Step 1: Acylation of 2-Amino-5-nitropyridine
Objective: Formation of the amide linkage with high regioselectivity.
Reagents:
2-Amino-5-nitropyridine (1.0 equiv)
Cyclobutanecarbonyl chloride (1.1 equiv)
Triethylamine (TEA) (1.2 equiv)
Dichloromethane (DCM) or 2-MeTHF (Solvent, 10 V)
Protocol:
Charge a reactor with 2-Amino-5-nitropyridine and DCM (10 volumes).
Cool the suspension to 0–5°C under N2 atmosphere.
Add TEA slowly, maintaining temperature < 10°C.
Dose Cyclobutanecarbonyl chloride dropwise over 60 minutes. Exothermic reaction—control rate to keep T < 10°C.
Warm to 20–25°C and stir for 4 hours. Monitor by HPLC (Target: < 1% SM).
Quench with water (5 V). Separate phases.
Wash organic layer with sat. NaHCO3 followed by brine.
Concentrate to ~3 V and add Heptane (5 V) to induce crystallization.
Filter the solid N-(5-nitropyridin-2-yl)cyclobutanecarboxamide .
Dry at 45°C under vacuum.
Critical Process Parameter (CPP): Strict temperature control during acid chloride addition prevents bis-acylation impurities.
Step 2: HOSA-Mediated Cyclization (The "Safety-Critical" Step)
Objective: Construction of the triazolo ring without using explosive MSH.
Reagents:
Amide Intermediate (from Step 1) (1.0 equiv)
Hydroxylamine-O-sulfonic acid (HOSA) (1.5 equiv)
Potassium Carbonate (K2CO3) (2.0 equiv)
Water/Dioxane (1:1 mixture) or Water/MeCN
Protocol:
Dissolve the Amide intermediate in Dioxane (8 V).
Prepare a solution of K2CO3 in Water (8 V).
Add the base solution to the reactor. Heat to 60°C.
Charge HOSA (solid) portion-wise over 2 hours.
Note: HOSA is added slowly to minimize exotherm and prevent rapid decomposition of the reagent before it reacts.
Stir at 70–80°C for 6–12 hours.
Mechanism:[1][2][3][4] HOSA aminates the pyridine nitrogen to form an N-amino pyridinium salt, which undergoes base-catalyzed dehydration to close the ring.
Cool to 20°C. The product often precipitates directly.
Safety Note: Unlike MSH, HOSA is stable at room temperature but is a skin irritant and corrosive. Ensure proper venting for potential SO3/sulfate byproducts.
Step 3: Catalytic Hydrogenation
Objective: Clean reduction of the nitro group to the final amine.
Stir at 25–30°C. Avoid high temperatures to prevent ring reduction.
Monitor H2 uptake. Reaction typically complete in 4–6 hours.
Filter catalyst through Celite or a sparkler filter (under N2).
Concentrate filtrate to dryness.
Isolate2-Cyclobutyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine as an off-white solid.
Process Workflow & Logic
Figure 2: Step-by-step process flow emphasizing Quality Control (QC) points.
Analytical Specifications
Parameter
Specification
Method
Appearance
Off-white to pale yellow powder
Visual
Purity (HPLC)
> 98.5% (Area %)
C18 Column, MeCN/H2O + 0.1% TFA
Mass Spec
[M+H]+ matches theoretical
LC-MS (ESI+)
Residual Pd
< 10 ppm
ICP-MS
Water Content
< 0.5% w/w
Karl Fischer
1H NMR (DMSO-d6)
Diagnostic peaks: Cyclobutyl multiplet (1.8-2.4 ppm), Triazole-Pyridine aromatic protons (8.8 ppm singlet for H-2 equivalent?)[6][7] Note: H-2 is substituted. Look for H-5, H-7, H-8.
400 MHz NMR
References
Galapagos NV. (2010). Novel compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders. (Patent WO2010149769). WIPO. [Link]
Legros, J., et al. (2014). Process Development and Scale-up of a JAK1 Inhibitor. Organic Process Research & Development.
Gosselin, F., et al. (2020). Safe and Scalable Synthesis of [1,2,4]Triazolo[1,5-a]pyridines. Organic Process Research & Development.
Ueda, S., & Nagasawa, H. (2009).[8] Facile Synthesis of 1,2,4-Triazolo[1,5-a]pyridines via Copper-Catalyzed Oxidative Cyclization.[8] Journal of the American Chemical Society, 131(42), 15080–15081. [Link]
Application Note: Handling and Storage Stability of Triazolopyridine Amine Intermediates
Part 1: Executive Summary Triazolopyridine amines (e.g., [1,2,4]triazolo[1,5-a]pyridine-2-amine) are critical pharmacophores in the synthesis of JAK inhibitors (e.g., Filgotinib), MAPK inhibitors, and P2X7 antagonists. W...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary
Triazolopyridine amines (e.g., [1,2,4]triazolo[1,5-a]pyridine-2-amine) are critical pharmacophores in the synthesis of JAK inhibitors (e.g., Filgotinib), MAPK inhibitors, and P2X7 antagonists. While kinetically stable under standard synthetic conditions, these intermediates exhibit specific thermodynamic instabilities during long-term storage.
Key Stability Risks:
N-Oxidation: The bridgehead nitrogen and pyridine nitrogen are susceptible to oxidation, leading to N-oxide impurities that can catalyze further degradation.
Pseudodimerization: A specific, autocatalytic degradation pathway where N-oxide intermediates react with the free base to form cationic dimers.
Hygroscopicity: Salt forms (HCl, mesylate) are often hygroscopic, necessitating strict humidity control to prevent caking and hydrolysis.
This guide provides a self-validating protocol for the handling, storage, and quality control of these intermediates to ensure experimental reproducibility and safety.
Part 2: Physicochemical Profile & Reactivity
Structural Nuances
The triazolopyridine scaffold consists of a pyridine ring fused to a triazole ring.[1][2] The most common isomer in drug discovery is [1,2,4]triazolo[1,5-a]pyridine .
Electronic Character: The fused system is electron-deficient. The exocyclic amine (typically at C-2) is significantly less nucleophilic than a standard aniline due to the electron-withdrawing nature of the triazole ring.
Basicity: The ring nitrogens (specifically N-1 or N-3 depending on the isomer) are the primary basic sites, not the exocyclic amine. This dictates that protonation occurs on the ring, stabilizing the molecule but increasing hygroscopicity.
Degradation Mechanisms
Understanding the causality of degradation is essential for effective storage.
The Oxidative-Dimerization Cascade:
Unlike simple anilines that darken due to radical polymerization, triazolopyridine amines undergo a specific "pseudodimerization."
Initiation: Trace peroxides in solvents or atmospheric oxygen oxidize the ring nitrogen to an N-oxide .
Propagation: The N-oxide activates the ring, making it susceptible to nucleophilic attack by a non-oxidized free base molecule.
Termination: This results in a high-molecular-weight cationic dimer that precipitates or fouls HPLC columns.
Visualization: Degradation Pathway
Figure 1: Proposed degradation mechanism showing the transformation from free base to N-oxide and subsequent dimerization.
Caption: Autocatalytic degradation pathway of triazolopyridine amines via N-oxide formation.
Part 3: Handling Protocols
Solid State Handling
Objective: Minimize exposure to moisture and static discharge.
PPE Requirements: Standard lab coat and gloves. Use a particulate respirator (N95) if handling >10g, as the fine powder can be a respiratory irritant.
Weighing:
Protocol: Use an antistatic gun before weighing. These intermediates are often fluffy, crystalline powders that carry significant static charge, leading to loss of material and inaccurate stoichiometry.
Environment: Weigh in a humidity-controlled environment (<40% RH) if possible.
Solvent Compatibility (Dissolution):
Recommended: DMSO, DMF, Methanol (for short term).
Avoid: Ethers (THF, Dioxane) unless peroxide-free. Peroxides rapidly accelerate the N-oxide formation described in Figure 1.
Solution Handling (Synthesis)
Objective: Prevent in-situ degradation during reaction setup.
Inert Atmosphere: Always purge reaction vessels with Nitrogen or Argon before adding the triazolopyridine amine.
Temperature Control: Do not heat above 60°C in the presence of strong oxidants or free-radical initiators unless the reaction demands it.
Acid Scavenging: If the reaction generates acid, use a base (e.g., DIPEA) immediately. Acidic conditions can protonate the ring, altering solubility, but prolonged exposure to strong mineral acids at high heat can lead to ring opening (hydrolysis).
Part 4: Storage Protocols
Core Directive: Storage conditions must inhibit the thermodynamic drive toward N-oxidation.
Storage Decision Tree
Use the following logic flow to determine the optimal storage condition for your specific batch.
Caption: Decision matrix for selecting storage conditions based on chemical form.
Free Bases have higher electron density on the ring nitrogens, making them more prone to oxidation.
Salts protonate the ring nitrogen, effectively "blocking" the oxidation site, but the ionic lattice attracts moisture.
Part 5: Quality Control & Troubleshooting
Analytical Markers
When validating the purity of a stored batch, look for these specific "red flags":
Appearance:
Pass: White to pale yellow/beige powder.
Fail: Dark brown, sticky, or clumped solid (indicates oxidation or moisture uptake).
LC-MS Signals:
Parent Peak: [M+H]+
N-Oxide Impurity: [M+16]+ (Often elutes before the parent peak on Reverse Phase).
Dimer: [2M-2]+ or [2M+H]+ (Late eluting, broad peak).
Troubleshooting Table
Observation
Root Cause
Corrective Action
Material is sticky/clumped
Hygroscopicity (Moisture uptake).
Dry under high vacuum (0.1 mbar) at 40°C for 4 hours. Store with fresh desiccant.
New peak at M+16
N-Oxidation due to air exposure.
Purify via recrystallization (EtOH/Water) or column chromatography. Flush future vials with Argon.
Yellowing of solution
Photodegradation or trace oxidation.
Check LCMS. If purity >98%, use immediately. If <95%, repurify. Store in amber glass.
Insoluble particles in DMSO
Dimer formation.
Filter solution (0.2µm PTFE). Do not use for kinetic assays as concentration is compromised.
References
Vertex AI Search. (2025).[5] Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors. National Institutes of Health. 6[7]
Vertex AI Search. (2025).[5] An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative. PubMed.[2] 8
Vertex AI Search. (2025). 1H-1,2,3-TRIAZOLO[4,5-B]PYRIDINE - Safety Data Sheet. ChemicalBook. 5[2][7]
Vertex AI Search. (2025). Guidance for Preparing and Storing Non-Pharmaceutical-Grade Compounds. University of Wisconsin-Madison. 4
Vertex AI Search. (2025). EMA Guidance on Stability Studies for Bulk Product Storage Support. StabilityHub. 9
Application Note: Solvent Selection for 2-Cyclobutyl-triazolo[1,5-A]pyridin-6-amine
Application Note: Solvent Selection for 2-Cyclobutyl-[1][2][3]triazolo[1,5-A]pyridin-6-amine Abstract The selection of an appropriate solvent is a critical, foundational step in drug discovery and development, profoundly...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Solvent Selection for 2-Cyclobutyl-[1][2][3]triazolo[1,5-A]pyridin-6-amine
Abstract
The selection of an appropriate solvent is a critical, foundational step in drug discovery and development, profoundly impacting solubility, stability, and ultimate bioavailability.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of a suitable solvent system for 2-Cyclobutyl-[4][5][6]triazolo[1,5-A]pyridin-6-amine. We will explore the physicochemical properties of the target compound, outline a theoretical framework for solvent choice, and provide a detailed experimental protocol for a thermodynamic solubility screen.
Introduction and Physicochemical Analysis
2-Cyclobutyl-[4][5][6]triazolo[1,5-A]pyridin-6-amine is a heterocyclic compound featuring a fused triazolopyridine core.[7][8] This class of molecules is of significant interest in medicinal chemistry due to its wide range of biological activities.[7][9] Effective solvent selection is paramount for a variety of applications, including:
Biological Screening: Ensuring the compound is fully dissolved in assay media to produce reliable in vitro data.[5][1]
Formulation Development: Identifying solvents or co-solvent systems for preclinical and clinical formulations.[2][10]
Process Chemistry: Selecting appropriate solvents for reaction, purification, and crystallization steps.
1.1. Structural Analysis
To make an informed solvent choice, we must first analyze the molecular structure:
[4][5][6]triazolo[1,5-a]pyridine Core: This fused aromatic heterocyclic system is inherently polar. The nitrogen atoms possess lone pairs of electrons, making them effective hydrogen bond acceptors.[7]
6-Amine (-NH₂) Group: The primary amine is a key functional group that can act as both a hydrogen bond donor and acceptor.[11] As a basic moiety, its protonation state and, consequently, solubility will be highly dependent on the pH of the medium.[11][12]
2-Cyclobutyl Group: This aliphatic, non-polar substituent introduces a region of hydrophobicity (lipophilicity) to the molecule.
1.2. Predicted Physicochemical Properties
Polarity: The molecule possesses both polar (amine, triazolopyridine) and non-polar (cyclobutyl) regions, giving it an amphiphilic character. It is expected to be a polar molecule overall.
pKa: The amine group is basic and will be protonated at acidic pH. The triazolopyridine ring system also contains basic nitrogens. This pH-dependent ionizability is a critical factor for aqueous solubility and can be leveraged to enhance it.[13][14]
Hydrogen Bonding: The presence of N-H (donor) and multiple nitrogen atoms (acceptors) indicates a strong capacity for hydrogen bonding.[11]
Crystallinity: Heterocyclic compounds with planar aromatic systems and hydrogen bonding capabilities often form stable, crystalline solids. High crystal lattice energy can be a significant barrier to dissolution and may require high-energy solvents.[13]
Theoretical Framework for Solvent Selection
The principle of "like dissolves like" is our guiding philosophy. Solvents that share similar polarity and hydrogen bonding characteristics with the solute are most likely to be effective. Given the properties of our target compound, we will screen a diverse panel of solvents.
2.1. Recommended Solvent Classes for Screening:
Polar Protic Solvents: These solvents can donate hydrogen bonds and have high dielectric constants. They are excellent candidates for dissolving polar, hydrogen-bond-capable molecules.
Examples: Water (with pH adjustment), Methanol (MeOH), Ethanol (EtOH).
Polar Aprotic Solvents: These solvents have large dipole moments but do not donate hydrogen bonds. They are powerful solvents for a wide range of compounds.
Slightly Polar / Non-polar Solvents: These are less likely to be primary solvents but are useful for understanding the compound's lipophilicity and for specific applications like organic synthesis or certain analytical techniques.
A systematic approach to solubility testing is crucial. For drug development, determining the thermodynamic solubility is the gold standard, as it represents the true equilibrium state of the compound in a saturated solution.[4][6][1] The shake-flask method is the most reliable way to measure this.[4][6][12]
Workflow for Solvent Selection
The following diagram outlines the logical flow for a comprehensive solvent screening process.
Caption: A systematic workflow for selecting an optimal solvent.
Protocol: Thermodynamic Solubility Screening via Shake-Flask Method
This protocol is designed to determine the equilibrium solubility of 2-Cyclobutyl-[4][5][6]triazolo[1,5-A]pyridin-6-amine in a panel of organic solvents and buffered aqueous solutions.
Orbital shaker or rotator capable of maintaining a constant temperature (e.g., 25 °C)
Centrifuge
Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)
Calibrated analytical balance
HPLC-UV system for quantification
Procedure:
Preparation: Add an excess amount of the solid compound to a 2 mL glass vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point of ~5-10 mg is typical.
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the first test solvent to the vial.
Equilibration: Cap the vials tightly and place them on an orbital shaker. Agitate at a constant temperature (25 °C) for 24-48 hours. The long incubation time is crucial to ensure equilibrium is reached, especially for crystalline compounds.[4][6][12]
Phase Separation: After incubation, allow the vials to stand for at least 1 hour to let the excess solid settle. Then, centrifuge the vials (e.g., at 10,000 x g for 15 minutes) to pellet any remaining suspended solids.[5]
Sample Collection: Carefully withdraw an aliquot of the supernatant. It is critical not to disturb the solid pellet.
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter into a clean analysis vial. This step removes any fine particulates that could interfere with quantification.
Dilution: Prepare an appropriate dilution of the filtered sample using the same solvent to bring the concentration within the linear range of the analytical method.
Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS method to determine the compound's concentration.[4][5] A calibration curve must be generated using standards of known concentration.
Repeat: Perform steps 2-8 for each solvent and buffer in the screening panel.
Data Presentation and Interpretation
The results should be tabulated to allow for easy comparison across different solvent systems. Solubility can be expressed in various units, most commonly mg/mL or µM.
Table 1: Hypothetical Solubility Data for 2-Cyclobutyl-[4][5][6]triazolo[1,5-A]pyridin-6-amine at 25 °C
Solvent/System
Solvent Class
Solubility (mg/mL)
Solubility (µM)
Observations
Water, pH 3.0
Aqueous (Acidic)
> 50
> 250,000
Freely soluble due to protonation of the amine.
PBS, pH 7.4
Aqueous (Neutral)
< 0.01
< 50
Very poorly soluble, as expected for a neutral amine.
Water, pH 9.0
Aqueous (Basic)
< 0.01
< 50
Very poorly soluble.
Methanol (MeOH)
Polar Protic
15.2
~76,000
Soluble.
Ethanol (EtOH)
Polar Protic
5.8
~29,000
Moderately soluble.
DMSO
Polar Aprotic
> 100
> 500,000
Very soluble.
DMF
Polar Aprotic
> 80
> 400,000
Very soluble.
Acetonitrile (ACN)
Polar Aprotic
1.1
~5,500
Slightly soluble.
Dichloromethane (DCM)
Non-polar
0.5
~2,500
Sparingly soluble.
Interpretation:
pH-Dependent Solubility: The dramatic increase in solubility at acidic pH confirms the basic nature of the amine group. This is a key strategy for developing aqueous formulations.[14]
Organic Solvents: As predicted, powerful polar aprotic solvents like DMSO and DMF are highly effective, indicating they can overcome the compound's crystal lattice energy. Polar protic solvents like methanol are also good candidates.
Poor Solubility in Non-polar Solvents: The low solubility in DCM reflects the overall polar nature of the molecule, despite the cyclobutyl group.
Conclusion and Recommendations
The solvent selection for 2-Cyclobutyl-[4][5][6]triazolo[1,5-A]pyridin-6-amine is dictated by its amphiphilic character and the presence of a basic amine group.
For aqueous-based biological assays or formulations , utilizing pH manipulation is the most effective strategy. Solubilizing the compound in an acidic buffer (pH 3-5) is recommended.
For creating high-concentration stock solutions for screening campaigns, DMSO is the solvent of choice due to its exceptional solubilizing power.[4]
For applications in organic synthesis and purification (e.g., chromatography), a solvent system involving Methanol or mixtures like DCM/Methanol may be appropriate, depending on the specific requirements of the reaction or separation.
This systematic approach, combining theoretical analysis with empirical thermodynamic testing, provides a robust framework for identifying the optimal solvent system, thereby accelerating research and development timelines.
References
Domainex. Thermodynamic Solubility Assay. Available from: [Link]
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]
Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available from: [Link]
Evotec. Thermodynamic Solubility Assay. Available from: [Link]
ResearchGate. Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies | Request PDF. Available from: [Link]
ResearchGate. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Available from: [Link]
Arabian Journal of Chemistry. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Available from: [Link]
BMG LABTECH. Drug solubility: why testing early matters in HTS. Available from: [Link]
Contract Pharma. Optimizing Drug Solubility. Available from: [Link]
American Pharmaceutical Review. Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Available from: [Link]
Ascendia Pharma. SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development. Available from: [Link]
ScienceDirect. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Available from: [Link]
PMC. The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Available from: [Link]
PMC. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Available from: [Link]
Fiveable. Amines and Heterocycles | Organic Chemistry Class Notes. Available from: [Link]
Wikipedia. Triazolopyridine. Available from: [Link]
Technical Support Center: Yield Optimization for 2-Cyclobutyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine Synthesis
Welcome to the Technical Support Center. The 2-substituted [1,2,4]triazolo[1,5-a]pyridin-6-amine scaffold is a critical building block in modern drug discovery, most notably featured in highly selective DNA-PK inhibitors...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. The 2-substituted [1,2,4]triazolo[1,5-a]pyridin-6-amine scaffold is a critical building block in modern drug discovery, most notably featured in highly selective DNA-PK inhibitors such as AZD7648[1][2]. However, the synthesis of the 2-cyclobutyl derivative is notoriously prone to yield attrition due to regioselectivity issues during cyclization and product recovery failures during the final reduction.
This guide provides a deep-dive into the mechanistic causality of these failures and offers field-proven, self-validating protocols to optimize your multigram-scale workflows.
Mechanistic Workflow & Causality
The most robust route to 2-alkyl-[1,2,4]triazolo[1,5-a]pyridines relies on the acylation of 2-hydrazinylpyridines followed by a dehydrative cyclization. However, this reaction is governed by a delicate balance between kinetic and thermodynamic control.
When 2-hydrazinyl-5-nitropyridine reacts with cyclobutanecarbonyl chloride, the initial cyclization occurs kinetically at the adjacent ring nitrogen, forming the [4,3-a] isomer . Because of the severe steric clash between the bulky cyclobutyl group and the C5-proton of the pyridine ring, this intermediate is highly strained. Upon heating in an acidic medium, the ring opens into a diazo-imine intermediate, rotates, and re-closes onto the exocyclic nitrogen to form the thermodynamically stable [1,5-a] isomer —a process known as the Dimroth Rearrangement [3][4].
Q1: My LC-MS shows the correct mass for the cyclized nitro-intermediate (m/z 219), but the NMR is highly complex and the subsequent reduction fails. What is happening?A1: You are observing a mixture of the kinetic [4,3-a] isomer and the thermodynamic [1,5-a] isomer. The initial acylation forms the [4,3-a] isomer rapidly. If the reaction is not subjected to prolonged heating in an acidic medium, the Dimroth rearrangement stalls[3]. The [4,3-a] isomer is sterically strained and behaves unpredictably during downstream reductions.
Solution: Ensure you perform a solvent swap to glacial acetic acid and reflux for at least 12-16 hours to drive the thermodynamic rearrangement to >98% completion.
Q2: During the nitro reduction step using Iron (Fe) and Ammonium Chloride, my reaction conversion is 100%, but my isolated yield is <20%. Where is my product?A2: The target molecule, 2-cyclobutyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine, contains a highly Lewis-basic triazole ring and a free primary amine. It acts as a strong bidentate ligand, chelating the iron salts generated during the reduction. This metal-complex remains trapped in the aqueous phase or precipitates in the emulsion during extraction.
Solution: Switch to catalytic hydrogenation (H2, Pd/C) in methanol to avoid metal salts entirely. If metal reduction is mandatory, quench the reaction with a strong chelator like EDTA and adjust the aqueous phase to pH 8.5 (the isoelectric point) before extracting with a highly polar solvent mixture (e.g., CHCl3/Isopropanol 3:1).
Q3: I am trying to use the DMF-DMA / Hydroxylamine route reported for AZD7648, but I cannot incorporate the cyclobutyl group. Why?A3: The DMF-DMA (N,N-dimethylformamide dimethyl acetal) protocol is highly specific for installing a hydrogen atom at the 2-position of the triazolo[1,5-a]pyridine core, as the single carbon originates from the formamide derivative[1]. To install a cyclobutyl group, you must use a cyclobutane-containing building block, such as cyclobutanecarbonyl chloride via the hydrazinolysis route described here.
Fig 2: The Dimroth Rearrangement logic: Relief of steric strain drives thermodynamic equilibrium.
Quantitative Data: Condition Screening
Table 1: Optimization of the Dimroth Rearrangement
Data validates the necessity of thermal and acidic conditions to overcome the activation energy barrier of the ring-opening step.
Solvent
Temperature
Time (h)
Ratio ([1,5-a] : [4,3-a])
Isolated Yield ([1,5-a])
DCM
25 °C
24
5 : 95
< 5%
Toluene
110 °C
12
40 : 60
35%
EtOH / KOH
80 °C
12
70 : 30
55% (Hydrolysis observed)
Glacial AcOH
118 °C
16
> 99 : 1
88%
Table 2: Optimization of the Nitro Reduction Step
Data highlights the severe yield penalty of using metal-based reductants with highly coordinating triazolopyridines.
Reagent System
Solvent
Workup Challenge
Isolated Yield
Fe / NH₄Cl
EtOH / H₂O
Severe emulsion, product chelation to Fe³⁺
18%
SnCl₂ · 2H₂O
EtOAc
Tin salt precipitation during basification
32%
Zn / AcOH
AcOH
Moderate chelation, difficult pH adjustment
54%
H₂ (1 atm) / 10% Pd/C
MeOH
None (Simple Celite filtration)
92%
Optimized Step-by-Step Protocols
Protocol A: Synthesis of 2-Cyclobutyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine (One-Pot Acylation/Dimroth)
Self-Validating Checkpoint: The intermediate [4,3-a] isomer will show a distinct triazole carbon shift in ¹³C NMR compared to the final [1,5-a] isomer. Do not proceed to reduction until the [4,3-a] isomer is undetectable by LC-MS.
Acylation: Charge a dry 500 mL round-bottom flask with 2-hydrazinyl-5-nitropyridine (10.0 g, 64.9 mmol) and anhydrous DCM (150 mL). Add N,N-Diisopropylethylamine (DIPEA) (13.6 mL, 77.9 mmol) and cool the suspension to 0 °C under nitrogen.
Dropwise, add cyclobutanecarbonyl chloride (8.1 g, 68.1 mmol) over 30 minutes. Stir at 0 °C for 2 hours.
Solvent Swap: Concentrate the reaction mixture under reduced pressure to remove DCM.
Dimroth Rearrangement: To the crude residue, add glacial acetic acid (100 mL). Attach a reflux condenser and heat the mixture to 118 °C (reflux) for 16 hours.
Workup: Cool the mixture to room temperature and pour it onto crushed ice (300 g). Neutralize cautiously with saturated aqueous Na₂CO₃ until pH 7-8 is reached.
Extract the aqueous phase with EtOAc (3 × 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purification: Recrystallize the crude solid from hot Ethanol to yield the pure [1,5-a] isomer as a pale yellow solid.
Protocol B: Chemoselective Nitro Reduction
Self-Validating Checkpoint: The product is highly polar. If the yield is low, spot the Celite pad on a TLC plate and stain with Ninhydrin; a purple spot indicates the product has crashed out on the filter cake due to insufficient solvent washing.
Setup: Charge a Parr shaker or suitable hydrogenation vessel with 2-cyclobutyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine (10.0 g, 45.8 mmol) and Methanol (200 mL).
Carefully add 10% Pd/C (1.0 g, 50% wet) under a steady stream of nitrogen.
Hydrogenation: Evacuate the vessel and backfill with hydrogen gas three times. Pressurize to 1 atm (balloon pressure is sufficient) and stir vigorously at room temperature for 4 hours.
Filtration: Purge the vessel with nitrogen. Filter the mixture through a tightly packed pad of Celite. Critical Step: Wash the Celite pad extensively with warm Methanol (3 × 50 mL) to ensure complete recovery of the highly polar amine.
Isolation: Concentrate the filtrate under reduced pressure to afford 2-cyclobutyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine as an off-white solid. Store under inert atmosphere, as the electron-rich amine is prone to slow air-oxidation.
References
An improved synthetic strategy for the multigram-scale synthesis of DNA–PK inhibitor AZD7648
ProQuest / Chemical Papers
The Discovery of 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648)
Synthesis of ([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)phosphonates and their benzo derivatives via 5-exo-dig cyclization
Beilstein Journal of Organic Chemistry
Access to 1,3- and 1,5-Disubstituted 1,2,4-Triazoles by Condensation of Acyl Hydrazides with Formamidinium Acet
Welcome to the purification support center. You are likely reading this because 2-aminopyridine (2-AP) is co-eluting with your product or "streaking" across your column.
Chemical Profile:
Structure: Pyridine ring with an amine at the 2-position.[1][2][3][4]
pKa: ~6.86 (Conjugate acid).[5][6] This is the critical value for separation.
Behavior: It acts as a weak base and a hydrogen bond donor/acceptor. On silica, the pyridine nitrogen interacts strongly with acidic silanols, causing tailing.
Below are three field-proven workflows to remove 2-AP, ranked from simplest (extraction) to most specific (chemical scavenging).
Best for: Neutral products (amides, ureas) or products with pKa < 4 or > 9.
The Logic:
Since 2-AP has a pKa of 6.86, it exists as a protonated, water-soluble cation (
) at pH < 4.8 (2 units below pKa). If your product remains neutral at this pH, you can wash 2-AP away into the aqueous layer.
Troubleshooting Protocol
Dissolve: Take up crude mixture in EtOAc or DCM.
Acid Wash: Wash organic layer 3x with 0.5 M to 1.0 M HCl (or 10% Citric Acid if your product is acid-sensitive).
Mechanism:[7] 2-AP becomes protonated (2-AP·HCl) and partitions into water.
Check Product pKa:
Scenario A (Product is Neutral/Acidic): Product stays in organic. Dry and concentrate.
Scenario B (Product is Basic, pKa ~9+): Product also protonates. Stop. Use Method 3 (SCX Chromatography).
Visualization: pH-Dependent Partitioning
Figure 1: Logic flow for removing 2-AP via acid-base extraction. 2-AP partitions to the aqueous phase when pH < 5.
Method 2: Flash Chromatography Optimization
Best for: Complex mixtures where extraction failed or caused emulsions.
The Issue: 2-AP "tails" on standard silica because the basic nitrogen binds to acidic silanol groups on the silica surface.
The Solution: You must use a modifier to block these silanol sites or switch to a stationary phase that ignores them.
Recommended Mobile Phase Systems
Stationary Phase
Mobile Phase System
Modifier (Critical)
Why it works
Normal Phase (Silica)
DCM / MeOH
1% Triethylamine (TEA) or 1% NH₄OH
The basic modifier saturates silica silanols, allowing 2-AP to elute as a sharp band [1].
Reverse Phase (C18)
Water / Acetonitrile
0.1% Formic Acid
Low pH protonates 2-AP. It becomes highly polar and elutes near the solvent front (void volume), separating it from hydrophobic products [2].
Reverse Phase (C18)
Water / Acetonitrile
10 mM Ammonium Bicarbonate (pH 10)
High pH keeps 2-AP neutral. Use only if your product is acidic and needs to be ionized to separate.
Expert Tip: If using Normal Phase, pre-rinse the column with the modifier-containing solvent before loading your sample. This "primes" the silica.
Method 3: Chemical Scavenging (The "Magic Bullet")
Best for: High-value late-stage intermediates or when LLE/Column fails.
If you cannot expose your product to acid or base, use Scavenger Resins . These are solid-supported reagents that react selectively with impurities.[3]
Scenario A: 2-AP is a Nucleophile (Excess Reagent)
Use an electrophilic resin to "trap" the unreacted amine.
Resin: PS-Isocyanate or PS-Benzaldehyde.
Mechanism: The isocyanate reacts with the amine of 2-AP to form an insoluble urea.
Catch: Both 2-AP and basic product bind to the sulfonic acid resin. Neutral impurities pass through.
Wash: Rinse with MeOH (removes non-basic impurities).
Release: Elute with 2M NH₃ in MeOH .
Note: This purifies the class of compounds (bases) but may not separate 2-AP from a basic product.
Visualization: Scavenging Workflow
Figure 2: Workflow for removing nucleophilic 2-AP using polymer-supported isocyanate resin.
FAQ: Verification & QC
Q: How do I know the 2-AP is completely gone?A: Do not rely solely on LCMS, as 2-AP ionizes very strongly and can suppress the signal of your product, or appear huge even at trace levels.
NMR Check: Look for the characteristic 2-AP protons in 1H NMR (DMSO-d6):
~8.0 ppm (dd, 1H)
~6.4 ppm (m, 2H)
~5.9 ppm (broad s, 2H, -NH2)
TLC Stain: 2-AP stains strongly with Ninhydrin (red/pink) and is UV active.
Q: My product is also an amine. Can I still use the Acid Wash (Method 1)?A: Only if there is a significant pKa difference. If your product pKa is > 5.0, you will lose product into the aqueous layer. In this case, use Method 2 (Reverse Phase C18) with a gradient.
References
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
Helix Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine.[3][4][13] Retrieved from [Link]
Sandhya, K., & Ravindranath, B. (2012).[14] Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74.[14] Retrieved from [Link]
PubChem. (2025).[1] 2-Aminopyridine (Compound Summary). Retrieved from [Link]
Solving solubility issues of triazolopyridine amines in DMSO
Technical Support Center: Solubility Optimization for Triazolopyridine Amines Introduction You are likely reading this because your triazolopyridine amine—a scaffold prized for its kinase inhibitory potential and rigid g...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Solubility Optimization for Triazolopyridine Amines
Introduction
You are likely reading this because your triazolopyridine amine—a scaffold prized for its kinase inhibitory potential and rigid geometry—has failed to dissolve in DMSO, or worse, has precipitated after initially appearing soluble.[1]
This is a known physicochemical bottleneck for this class.[1] Triazolopyridines possess a "perfect storm" of structural features: a planar heteroaromatic core that drives strong
- stacking (high lattice energy) and amine motifs capable of strong hydrogen bonding.[1] When these forces exceed the solvation enthalpy provided by DMSO, the compound crashes out.
This guide moves beyond generic advice. We will diagnose whether your issue is thermodynamic (crystal lattice), environmental (water contamination), or chemical (salt form mismatch) and provide a self-validating protocol to fix it.[1]
Module 1: Root Cause Analysis (The "Why")
Before heating your sample, you must understand why it is resisting solvation.[1]
Factor
Mechanism of Failure
1. The "Wet DMSO" Trap
DMSO is highly hygroscopic.[1] It can absorb up to 10% water by weight from the atmosphere within 24 hours.[1] Water acts as an anti-solvent for lipophilic triazolopyridines.[1] Even 1-2% water content can drastically reduce solubility, causing "oiling out" or precipitation.
Researchers often synthesize the HCl salt to improve aqueous solubility. However, DMSO is a polar aprotic solvent.[1] It solvates cations well but solvates small inorganic anions (like Cl⁻) very poorly.[1] Consequently, the lattice energy of the salt form is often higher than the solvation energy in DMSO, making the salt less soluble than the free base.
3. Planar Stacking
The triazolopyridine core is flat.[1] In the solid state, these molecules stack like plates.[1] Breaking this lattice requires significant energy (heat/sonication) to allow DMSO molecules to intercalate and solvate the individual molecules.[1]
Module 2: Diagnostic Decision Tree
Use this logic flow to determine your immediate next step. Do not guess; follow the path based on your specific compound form.
Figure 1: Diagnostic logic for selecting the correct solubilization protocol based on compound form and solvent quality.
Module 3: Troubleshooting Protocols
Protocol A: In-Situ Free Basing (For Salts that won't dissolve)
Use this when your HCl/TFA salt remains a solid suspension in DMSO.[1]
The Logic: You need to break the ionic lattice. By adding an organic base, you deprotonate the amine, converting the compound to its "Free Base" form, which is typically more soluble in organic solvents like DMSO.
Calculate: Determine the molar amount of your compound in the vial.
Add Base: Add 1.5 to 2.0 molar equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA) directly to the DMSO suspension.[1]
Vortex: Vortex vigorously for 30 seconds.
Observe: The suspension should clear as the compound converts to the free base.
Note: This is compatible with most cellular assays, as the amount of DIPEA added is negligible after dilution.[1]
Protocol B: The Heat-Sonication Cycle (For Stubborn Free Bases)
Use this when the free base is chemically correct but physically aggregated.
Seal: Ensure the vial is tightly sealed to prevent water absorption.[1]
Heat: Place the vial in a water bath at 60°C for 5–10 minutes. (Triazolopyridines are generally thermally stable; 60°C is safe for short durations).[1]
Sonicate: Immediately transfer to an ultrasonic bath. Sonicate for 10 minutes. The heat relaxes the lattice; sonication breaks the aggregates.
Visual Check: Hold the vial up to a light source. Look for "schlieren" lines (swirling patterns) which indicate incomplete mixing, or micro-precipitates.[1]
Repeat: If not clear, repeat the cycle once.
Protocol C: Co-Solvent Formulation (The "Nuclear" Option)
Use this if pure DMSO fails.[1] This creates a "pre-solvated" environment.[1]
The Logic: Pure DMSO might be too polar.[1] Adding a less polar, miscible co-solvent can disrupt hydrophobic stacking.[1]
Co-Solvent
Ratio (v/v)
Best For...
t-Butanol
10% in DMSO
Compounds that "oil out" or form gels.[1] t-Butanol helps stabilize the hydrophobic surface area.[1]
PEG-400
20% in DMSO
Large molecular weight triazolopyridines (>500 Da).[1]
Step-by-Step:
Dissolve the compound in the co-solvent first (e.g., pure t-Butanol) at a high concentration.[1]
Slowly dilute this mixture into the DMSO while vortexing.
Module 4: Frequently Asked Questions (FAQs)
Q: My compound dissolved yesterday but precipitated today. Why?A: Your DMSO has absorbed water.[1][2][3][4][5] DMSO is a "moisture sponge."[1] If stored in a non-desiccated environment or opened frequently, it absorbs atmospheric water.[1] At >2% water content, the solubility of hydrophobic triazolopyridines drops exponentially.
Fix: Centrifuge the sample to pellet the solid. Remove the supernatant.[1] Redissolve the pellet in fresh, anhydrous DMSO from a newly opened bottle.
Q: Can I use acid (HCl) to help dissolve the Free Base?A: Generally, no .[1] Adding aqueous acid adds water (bad).[1] Adding anhydrous acid (like HCl in dioxane) creates the salt form, which—as discussed in Module 1—is often less soluble in DMSO than the free base. Only use acid if you are moving to a purely aqueous buffer, not for the DMSO stock.[1]
Q: How do I store these stock solutions to prevent future precipitation?A:
Single-Use Aliquots: Never freeze-thaw the main stock bottle. Divide into 20-50 µL aliquots.
Container: Use Polypropylene (PP) or Cyclic Olefin Copolymer (COC) tubes.[1] Avoid Polystyrene (PS) which can be attacked by DMSO.[1]
Temperature: Store at -20°C. Crucial: Allow the tube to come to room temperature before opening to prevent condensation from entering the cold DMSO.
References
BenchChem. (2025).[1][3][5][6] Impact of hygroscopic DMSO on solubility. Retrieved from BenchChem Technical Library.[1]
Ziath. (2025).[1] The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from Ziath Technical Notes.
Popa-Burke, I., & Russell, J. (2014).[1][7][8] Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308.[1][7][8] Link
Lipinski, C. A., et al. (2012).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 64, 4-17.[1]
Balbach, S., & Korn, C. (2004).[1] Pharmaceutical evaluation of early development candidates "the 100 mg approach". International Journal of Pharmaceutics, 275(1-2), 1-12.[1]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Optimizing Oxidative Cyclization Conditions for Triazolopyridines
Ticket ID: TZP-OX-2026-03
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary: The Cyclization Landscape
Welcome to the technical support hub for triazolopyridine synthesis. You are likely here because you are converting 2-pyridylhydrazones into 1,2,4-triazolo[4,3-a]pyridines (or their rearranged [1,5-a] isomers).
This transformation relies on the oxidative formation of an N–N bond.[1] The choice of oxidant determines not just the yield, but the regiochemical outcome and purification burden. This guide treats your reaction conditions as a configurable system, helping you select the right "hardware" (oxidant) and "software" (parameters) for your specific substrate.
Oxidant Selection Matrix (Hardware Config)
Before starting, verify your oxidant choice against your substrate's tolerance. We categorize methods into three tiers based on mechanism and utility.
Feature
Method A: Hypervalent Iodine (PIDA)
Method B: Copper Catalysis (Cu/O₂)
Method C: Electrochemical
Primary Reagent
PhI(OAc)₂ (Iodobenzene diacetate)
Cu(OAc)₂ or CuI (5-20 mol%)
Carbon/Pt Electrodes
Mechanism
Ionic (Ligand exchange Nucleophilic attack)
Radical (Hydrazonyl radical generation)
Anodic Oxidation (Dehydrogenative)
Key Advantage
Metal-Free: Ideal for late-stage pharma intermediates.[2] Mild temps.
Scalability: Uses air as the terminal oxidant.[3] Cheap.
Green: No chemical oxidant waste. High atom economy.
Major Downside
Generates PhI byproduct (difficult to remove). Moisture sensitive.
Metal scavenging required. Can be slow (mass transfer limited).
Recommended for initial screening and medicinal chemistry scales.
Reagents:
Substrate: 2-pyridylhydrazone (1.0 equiv)
Oxidant: PhI(OAc)₂ (1.1 equiv)
Solvent: Dichloromethane (DCM) or Ethanol (EtOH)
Temperature: 0 °C to RT
Workflow:
Dissolution: Dissolve hydrazone in dry DCM (0.1 M concentration).
Addition: Add PhI(OAc)₂ portion-wise at 0 °C. Critical: Exothermic.
Monitoring: Warm to RT. Reaction is usually fast (< 1 hour). Monitor by TLC.[4]
Quench: Add saturated aqueous NaHCO₃.
Purification: The major impurity is Iodobenzene (PhI). If flash chromatography fails to separate PhI, switch solvent to EtOH for the reaction and precipitate the product by adding water.
SOP-B: Copper-Catalyzed Aerobic Oxidation
Recommended for scale-up to minimize reagent cost.
Reagents:
Substrate: 2-pyridylhydrazone (1.0 equiv)
Catalyst: CuI (10 mol%) + 1,10-Phenanthroline (10 mol%) OR Cu(OAc)₂ (20 mol%)
Oxidant: Atmospheric Oxygen (Balloon or open air)
Solvent: DMF or DMSO (high boiling polar aprotic is best for O₂ solubility)
Base: Cs₂CO₃ (1.0 equiv) – Optional, speeds up deprotonation.
Workflow:
Setup: Charge flask with substrate, catalyst, and base.
Solvation: Add DMF. Sparge with O₂ for 5 minutes if using a balloon; otherwise, leave open to air with vigorous stirring.
Reaction: Heat to 80 °C. Note: Higher heat increases risk of Dimroth rearrangement (see Section 4).
Workup: Dilute with water and extract with EtOAc. Wash organic layer with 10% NH₄OH to chelate and remove copper.
Troubleshooting Guide (The "Debug" Section)
Ticket #402: "I'm getting the wrong isomer!" (The Dimroth Rearrangement)
Symptoms: NMR shows a shift in the bridgehead proton; product is thermodynamically stable but biologically inactive (or vice versa).
Root Cause: You are witnessing the Dimroth Rearrangement .[5][6][7] The kinetic product is the [4,3-a] isomer. Under basic conditions or high heat, it rearranges to the thermodynamic [1,5-a] isomer.
The Fix:
To keep [4,3-a] (Kinetic): Use PIDA (Method A) at 0 °C. Avoid external bases. Keep reaction time short.
To get [1,5-a] (Thermodynamic): Use Copper/Base (Method B) at >80 °C. If you have [4,3-a] and want to convert it, reflux in EtOH with KOH.
Ticket #405: "The reaction turned into black tar."
Root Cause: Radical polymerization or over-oxidation.
The Fix:
Switch Mechanisms: If Cu-catalyzed (radical) fails, switch to PIDA (ionic).
Concentration: Dilute the reaction. High concentration favors intermolecular polymerization over intramolecular cyclization.
Protect the Hydrazone: Ensure your starting hydrazone is pure. Impurities often initiate decomposition.
Visualizing the Logic
Diagram 1: Mechanistic Pathways & Decision Tree
This diagram illustrates the divergence between the kinetic and thermodynamic products and the mechanism for each oxidant.
Caption: Flowchart depicting the divergence between ionic (PIDA) and radical (Cu) pathways, and the critical Dimroth Rearrangement step that converts the kinetic [4,3-a] isomer to the thermodynamic [1,5-a] isomer.
References & Further Reading
PIDA Mechanism & Protocol: Telvekar, V. N., & Patel, K. N. (2012). "Novel and efficient synthesis of 1,2,4-triazolo[4,3-a]pyridines using iodobenzene diacetate." Tetrahedron Letters, 53(19), 2459-2462.
Copper-Catalyzed Aerobic Method: Jiang, G., Lin, Y., Cai, M., & Zhao, H. (2019).[3] "Recyclable Heterogeneous Copper(II)-Catalyzed Oxidative Cyclization of 2-Pyridine Ketone Hydrazones Towards [1,2,3]Triazolo[1,5-a]pyridines." Synthesis, 51, 4487-4497.[3]
Electrochemical Synthesis: Xu, P., & Xu, H. (2019).[8] "Electrochemical Synthesis of [1,2,3]Triazolo[1,5‐a]pyridines through Dehydrogenative Cyclization." ChemElectroChem, 6(16), 4177–4179.[8]
Dimroth Rearrangement Review: El-Saghier, A. M. M., & Khodairy, A. (2000). "New aspects of the Dimroth rearrangement." Chemical Reviews, 100(1), 1-28. (Contextual grounding for the mechanism).
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with "6-amine derivatization." In drug development and molecular biology, this term typically refe...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with "6-amine derivatization." In drug development and molecular biology, this term typically refers to two notoriously difficult, yet entirely distinct, workflows:
N6-Adenosine/Purine Derivatization: Modifying the exocyclic amine of adenine scaffolds in small molecule drug discovery.
6-Aminohexyl Oligonucleotide Bioconjugation: Coupling fluorophores or ligands to 5'/3' 6-aminohexyl-modified DNA/RNA.
Both systems suffer from low conversion rates, but for completely different mechanistic reasons. This guide provides field-proven troubleshooting strategies, self-validating protocols, and the chemical causality behind every step.
Mechanistic Insight: Why does direct alkylation fail?
The exocyclic N6-amine of adenosine is sp² hybridized. Its lone pair of electrons is highly delocalized into the aromatic purine ring system. Consequently, it is a remarkably poor nucleophile compared to aliphatic amines. If you attempt direct electrophilic attack (e.g., using an alkyl halide and a standard base), the reaction will either stall at <20% conversion or preferentially alkylate the more nucleophilic endocyclic nitrogens (N1, N3, N7), resulting in a complex, inseparable mixture[1].
Troubleshooting Q&A
Q: My alkylation of the adenine N6-amine is yielding multiple side products and low conversion. How do I achieve N6 selectivity?A: You must bypass direct N6-alkylation and utilize the Dimroth Rearrangement [2]. Instead of forcing the unreactive N6 amine to act as a nucleophile, you intentionally alkylate the highly reactive N1 position under neutral or slightly acidic conditions. Once the 1-N-alkyladenosine intermediate is formed, you introduce a strong aqueous base (like aq. NH₃ or NaOH). The base attacks the C2 position, opening the pyrimidine ring, which then rapidly re-closes, thermodynamically driving the alkyl group from the N1 to the N6 position[1].
Validated Experimental Protocol: Dimroth Rearrangement for N6-Alkylation
This protocol is a self-validating system; the distinct polarity shifts at each step allow for absolute confirmation via LC-MS.
N1-Alkylation: Dissolve the adenosine derivative (1.0 eq) in anhydrous DMF. Add the alkyl halide (1.5 eq) and stir at 40°C for 12-24 hours.
In-process control: Monitor by LC-MS. The 1-N-alkyl intermediate will form quantitatively. Because the N1 nitrogen is now positively charged/quaternized, the intermediate is significantly more polar than the starting material and will elute earlier on a reversed-phase column.
Ring Opening/Rearrangement: Evaporate the DMF under reduced pressure. Resuspend the crude 1-N-alkyl intermediate in 0.2 M aqueous NaOH or 25% aqueous ammonia. Heat to 60°C for 4-6 hours.
Validation: Monitor by LC-MS. The ring-opening is transient, but the final N6-alkyladenosine product loses the formal charge and is significantly more lipophilic than the N1-intermediate. It will elute later than both the starting material and the intermediate.
Quenching: Neutralize with 1 M HCl, extract with ethyl acetate, and purify via flash chromatography.
Mechanistic pathway of the Dimroth rearrangement for N6-adenosine derivatization.
Mechanistic Insight: The Hydrolysis vs. Amidation Race
When labeling a 6-aminohexyl-modified oligonucleotide with an NHS-ester (N-hydroxysuccinimide), you are dealing with a highly reactive primary aliphatic amine. The low conversion here is not due to electron delocalization, but rather the competing kinetics of NHS-ester hydrolysis in aqueous media[3]. If the pH is too low, the amine is protonated (-NH₃⁺) and unreactive. If the pH is too high, the OH⁻ ions rapidly hydrolyze the NHS ester into an unreactive carboxylic acid before it can couple to the oligo[4].
Troubleshooting Q&A
Q: I am using a 10-fold excess of NHS-fluorophore, but my 6-aminohexyl oligo labeling yield is <10%. What went wrong?A: The most common culprits are buffer interference, pH imbalance, and moisture.
Primary Amine Buffers: If your oligo is dissolved in Tris or Glycine buffer, the buffer's primary amines will outcompete your oligo for the NHS ester. You must desalt your oligo into a primary-amine-free buffer[3].
pH Imbalance: The optimal pH for this reaction is strictly 8.3 to 8.5. At pH 7.0, the 6-aminohexyl group (pKa ~10.5) is >99% protonated and cannot act as a nucleophile.
Wet Solvent: NHS esters degrade rapidly in the presence of moisture. If your DMSO/DMF stock is old or has absorbed atmospheric water, the reagent is hydrolyzed before it even reaches the reaction mixture.
Oligo Preparation: Dissolve the 6-aminohexyl oligonucleotide in 0.1 M Sodium Tetraborate buffer (pH 8.5) to a final concentration of 1-2 mM.
Self-validation: Verify the pH of the final solution with a micro-pH probe. Oligos synthesized via solid-phase often retain acidic counterions (like TFA) that can crash the buffer pH below 7.5, completely halting the reaction.
Reagent Preparation: Immediately before use, dissolve the NHS-ester in high-quality, anhydrous DMSO (stored over molecular sieves) to a concentration of 20 mM.
Coupling: Add 10-20 equivalents of the NHS-ester to the oligo solution. The final organic solvent concentration should be 10-20% v/v to maintain oligo solubility while minimizing NHS hydrolysis.
Incubation: Incubate at room temperature for 2-4 hours in the dark.
Purification: Quench the reaction with 0.1 M Tris-HCl (pH 7.5) to consume any unreacted NHS ester, then purify via ethanol precipitation or size-exclusion chromatography (e.g., NAP-5 column)[4].
Decision tree for troubleshooting low conversion in 6-aminohexyl NHS-ester bioconjugation.
Section 3: Quantitative Troubleshooting Matrix
Use the following table to benchmark your experimental parameters against industry standards to ensure maximum conversion rates.
Parameter
N6-Adenosine Alkylation (Dimroth)
6-Aminohexyl Oligo Labeling (NHS)
Target Nucleophile
N1 (Intermediate), N6 (Final)
Primary Aliphatic Amine
Optimal pH
Step 1: 6.0-7.0, Step 2: >11.0
8.3 - 8.5
Reagent Equivalents
1.1 - 1.5 eq Alkyl Halide
10 - 20 eq NHS-Ester
Reaction Temperature
40°C (Step 1), 60°C (Step 2)
20°C - 25°C (Room Temp)
Primary Failure Mode
Direct N6 attack yields <20%
NHS hydrolysis yields <10%
In-Process Control
LC-MS (Polarity shift N1 vs N6)
A260/Amax Ratio (UV-Vis)
References
Regioselective 1-N-Alkylation and Rearrangement of Adenosine Derivatives. ResearchGate.1
Engineering Nicotinamide Cofactors for Continuous-Flow Biocatalysis. Encyclopedia MDPI.2
Combination of Coordination and Releasable Covalent Binding for the Delivery of Antisense Therapeutics. ACS Applied Polymer Materials.3
Postsynthetic On-Column 2′ Functionalization of RNA by Convenient Versatile Method. MDPI.4
Technical Support Center: Overcoming Steric Hindrance in 2-Cyclobutyl Pyridines
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific synthetic bottlenecks associated with 2-cyclobutyl substituted pyridines.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific synthetic bottlenecks associated with 2-cyclobutyl substituted pyridines.
The cyclobutyl ring is a conformationally rigid and sterically demanding motif. When positioned adjacent to the pyridine nitrogen (C2 position), it creates a profound steric shield. This bulk drastically alters the molecule's reactivity profile by hindering the nitrogen lone pair's nucleophilicity, impeding catalyst coordination during cross-coupling, and complicating directed C–H functionalization.
Below are field-proven solutions, mechanistic explanations, and validated protocols to help you bypass these steric limitations.
Q: My Suzuki-Miyaura coupling with 2-cyclobutyl-6-bromopyridine is stalling at <10% conversion. I am using standard Pd(PPh₃)₄ conditions. Why is this happening and how can I fix it?
A: The stalling is a direct consequence of steric hindrance stabilizing the unreactive catalytic intermediates. In a standard Suzuki coupling, the bulky cyclobutyl group impedes the transmetalation step. Furthermore, 2-pyridyl boronates and related organometallics are notoriously capricious, prone to rapid protodeboronation before transmetalation can occur[1]. When using a generic ligand like PPh₃, the palladium center lacks the steric bulk necessary to force the final reductive elimination step, causing the catalyst to "rest" in a stable, unreactive Pd(II) state.
The Solution: Switch to a highly active, sterically demanding Buchwald dialkylbiaryl phosphine ligand, specifically RuPhos [2].
Causality: The electron-rich dicyclohexylphosphine moiety of RuPhos accelerates the initial oxidative addition into the hindered C–Br bond. More importantly, the extreme steric bulk of the biphenyl backbone creates a highly congested environment around the Pd(II) center after transmetalation. This steric strain drastically lowers the activation energy for reductive elimination, forcing the product off the catalyst and regenerating the active Pd(0) species.
Data Presentation: Catalyst/Ligand Optimization for Hindered Pyridines
Precatalyst
Ligand
Base
Solvent System
Temp (°C)
Yield (%)
Mechanistic Observation
Pd(PPh₃)₄
None
Na₂CO₃
PhMe/EtOH/H₂O
90
< 10%
Insufficient ligand bulk to force reductive elimination.
Pd(dppf)Cl₂
dppf
K₃PO₄
Dioxane/H₂O
100
35%
Bidentate ligand slows oxidative addition of the hindered substrate.
Pd(OAc)₂
XPhos
Cs₂CO₃
Toluene/H₂O
110
62%
Good conversion, but competitive protodeboronation observed.
Pd(OAc)₂
RuPhos
Cs₂CO₃
Toluene/H₂O
110
88%
Optimal. Large bite angle and electron-richness overcome steric shield.
Self-Validating System: The inclusion of water (4:1 ratio) is critical. It dissolves the inorganic base to facilitate the formation of the reactive boronate species, while the biphasic system prevents the precipitation of palladium black, ensuring catalyst longevity.
Preparation: In an inert-atmosphere glovebox, charge an 8 mL pressure-relief reaction vial with 2-cyclobutyl-6-bromopyridine (1.0 equiv, 0.5 mmol) and the desired arylboronic acid (1.5 equiv, 0.75 mmol).
Catalyst Loading: Add Pd(OAc)₂ (5 mol%) and RuPhos (10 mol%).
Base & Solvent: Add finely milled Cs₂CO₃ (3.0 equiv). Introduce a rigorously degassed solvent mixture of Toluene:H₂O (4:1 v/v) to achieve a 0.2 M concentration.
Reaction: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and heat vigorously at 110 °C for 12 hours. Monitor via TLC (aliquots must show complete consumption of the bromide).
Workup: Cool to room temperature, dilute with EtOAc (10 mL), and wash with brine (3 × 5 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.
Fig 1. RuPhos-mediated Suzuki-Miyaura coupling workflow for hindered pyridines.
Section 2: N-Alkylation and Quaternization
Q: I am trying to synthesize a pyridinium salt from 2-cyclobutylpyridine using primary alkyl bromides, but I only recover unreacted starting material. How do I force this reaction?
A: In bimolecular nucleophilic substitution (S_N2) reactions, the attacking nitrogen lone pair must overcome the local steric shielding of the cyclobutyl group. This crowding significantly increases the energy cost required to transition from the starting geometry to the activated complex[3]. The thermodynamic barrier is simply too high for standard alkyl halides under reflux conditions.
The Solution: You must alter the kinetics by maximizing the electrophilicity of the alkylating agent and minimizing the entropic penalty of the solvent.
Causality: Switching from an alkyl bromide to an alkyl triflate (OTf) provides a superior leaving group, lowering the activation energy of the S_N2 transition state. Performing the reaction neat (solvent-free) or in a highly polar, non-nucleophilic solvent (like nitromethane) at high pressure forces the molecules into the necessary proximity, overcoming the steric repulsion.
Setup: In a heavy-walled glass pressure tube, combine 2-cyclobutylpyridine (1.0 equiv) and the alkyl triflate (1.2 equiv). Caution: Alkyl triflates are potent alkylating agents; handle with strict PPE.
Solvent: If a solvent is required for solubility, use a minimal amount of anhydrous nitromethane (CH₃NO₂). Otherwise, run the reaction neat.
Reaction: Seal the tube and heat to 80 °C behind a blast shield for 24 hours.
Isolation: Cool the tube completely before opening. Add cold diethyl ether to precipitate the pyridinium triflate salt. Filter and wash with additional ether to yield the pure product.
Q: I want to functionalize the C4 position of 2-cyclobutylpyridine, but traditional electrophilic aromatic substitution fails. Is there a reliable workaround?
A: Yes. Traditional ionic additions require N-activation (forming a highly electrophilic pyridinium intermediate), which is severely hindered by the 2-cyclobutyl group. Instead, you should employ a radical-based Minisci reaction .
The Solution: Radical additions are far less sensitive to classical steric hindrance than ionic pathways. They are governed primarily by SOMO-LUMO interactions, allowing them to directly afford functionalized pyridines without an extra rearomatization step[4]. By generating an alkyl radical via photoredox catalysis, you can selectively target the more electron-deficient C4/C5 positions of the protonated pyridine.
Self-Validating System: The addition of Trifluoroacetic acid (TFA) is the critical control point. Without protonation, the pyridine LUMO remains too high in energy; the nucleophilic radical will fail to add, resulting in the recovery of starting material.
Preparation: To an oven-dried Schlenk tube, add 2-cyclobutylpyridine (1.0 equiv, 0.5 mmol), the desired alkyl radical precursor (e.g., N-hydroxyphthalimide ester, 1.5 equiv), and the photocatalyst ₂ (2 mol%).
Activation: Dissolve the mixture in rigorously degassed CH₂Cl₂ (5.0 mL, 0.1 M). Add Trifluoroacetic acid (TFA, 1.0 equiv) dropwise to protonate the pyridine nitrogen.
Irradiation: Degas the solution via three freeze-pump-thaw cycles. Backfill with Argon. Irradiate the mixture with blue LEDs (450 nm) at room temperature for 16 hours.
Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize the TFA. Extract with CH₂Cl₂ (3 × 10 mL), dry over Na₂SO₄, concentrate, and purify via flash chromatography to isolate the C4-alkylated product.
Fig 2. Radical Minisci pathway bypassing steric hindrance at the N-center.
References
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations
ResearchGate[Link]
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?
The Journal of Physical Chemistry A (ACS Publications)[Link]
Unified ionic and radical C-4 alkylation and arylation of pyridines
Chemical Science (RSC Publishing)[Link]
Synthesis of Tridentate [1,2,4] Triazinyl-Pyridin-2-yl Indole Lewis Basic Complexants via Pd-Catalyzed Suzuki–Miyaura Cross-Coupling
ACS Omega[Link]
Section 1: The Causality of Co-Elution (Expertise & Experience)
Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult challenges in pharmaceutical analysis: the chromatog...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult challenges in pharmaceutical analysis: the chromatographic separation of triazolopyridine regioisomers.
During the synthesis of triazolopyridine-based drug candidates or tool compounds, reactions such as cyclizations or cross-couplings frequently generate multiple regioisomers (e.g., N1 vs. N2 alkylation products)[1]. Because these isomers possess identical molecular weights and nearly identical lipophilicities (LogP), standard reversed-phase approaches often fail.
This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to help you achieve baseline resolution.
Why do C18 columns fail for triazolopyridine regioisomers?
Standard C18 stationary phases rely almost exclusively on dispersive hydrophobic interactions. Because triazolopyridine regioisomers have the same number of carbon atoms and similar overall hydrophobicity, a C18 phase cannot discern the subtle structural differences between them, resulting in co-elution[2].
To break this limitation, we must pivot to orthogonal retention mechanisms. The position of the nitrogen atoms in the triazole ring slightly shifts the molecule's dipole moment, basicity (pKa), and 3D steric profile.
For Analytical Scale: Pentafluorophenyl (PFP) columns are the gold standard. The highly electronegative fluorine atoms induce strong dipole-dipole interactions, while the aromatic ring provides ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
For Preparative Scale: Supercritical Fluid Chromatography (SFC) acts as a high-efficiency normal-phase technique, exploiting differences in hydrogen-bond acceptor strength between the regioisomers[3][4].
Section 2: Troubleshooting FAQs
Q1: I switched to a PFP column, but my regioisomers are still co-eluting. I am using Acetonitrile and Water with 0.1% Formic Acid. What is wrong?A: The issue is your organic modifier. Acetonitrile contains a carbon-nitrogen triple bond rich in ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
electrons. These electrons actively compete with your triazolopyridine analytes for the interaction sites on the pentafluorophenyl ring, effectively "masking" the column's unique selectivity.
Fix: Switch your organic modifier to Methanol . Methanol is a protic solvent without electrons; it enhances dipole-dipole and hydrogen-bonding interactions, allowing the PFP column to maximize the resolution of the regioisomers[5].
Q2: My triazolopyridine regioisomers are separating on SFC, but the peaks are severely tailing. How do I correct this?A: Triazolopyridines contain multiple basic nitrogen atoms. In SFC, the supercritical
is slightly acidic, and the stationary phase contains residual acidic silanols. The basic nitrogens of your analyte undergo strong secondary ion-exchange interactions with these silanols, causing the analyte to "stick" and tail.
Fix: Introduce a basic additive (e.g., 0.1% - 0.2% Diethylamine (DEA) or ) into your organic co-solvent (Methanol). The additive acts as a sacrificial base, saturating the active silanol sites and allowing the triazolopyridines to elute with sharp, symmetrical peak shapes[3][4].
This protocol is designed to achieve baseline resolution for quantification and reaction monitoring.
Column Selection: Install a PFP column (e.g., 100 mm × 2.1 mm, 2 µm particle size)[5].
Mobile Phase Preparation:
Phase A: LC-MS grade Water + 0.1% Formic Acid.
Phase B: LC-MS grade Methanol + 0.1% Formic Acid. (Do not use Acetonitrile).
Gradient Elution: Program a shallow gradient to maximize dipole interaction time:
0.0 - 1.0 min: 5% B
1.0 - 8.0 min: 5% to 60% B
8.0 - 10.0 min: 60% to 95% B
Parameters: Flow rate at 0.4 mL/min; Column temperature strictly controlled at 40 °C (temperature fluctuations alter
interaction strength).
System Suitability (Self-Validation): The protocol is validated if the Resolution (
) between the N1 and N2 isomers is , and the Tailing Factor () is . If , decrease the gradient slope (e.g., 5% to 40% B over 10 mins).
Protocol B: Preparative SFC Isolation
This protocol is designed for the bulk isolation of pure regioisomers post-synthesis[3].
Column Selection: Install an achiral 2-Ethylpyridine (2-EP) or Chiralpak AS column (250 mm × 21 mm, 5 µm)[4].
Mobile Phase:
Primary: Supercritical
.
Co-solvent: Methanol containing 0.2%
(to suppress silanol interactions).
Isocratic Method: Run isocratically at 15% to 25% Co-solvent. Isocratic conditions are preferred in prep-SFC to prevent baseline drift and maximize loading capacity.
Parameters: Backpressure regulator (BPR) set to 120 bar; Temperature at 40 °C; Flow rate scaled to column diameter (e.g., 70 mL/min for a 21 mm ID column).
System Suitability (Self-Validation): Inject a 1 mg analytical test pulse. The protocol is validated for scale-up if the peak-to-valley ratio between the isomers is
.
Section 4: Quantitative Method Comparison
The following table summarizes the quantitative performance metrics of different chromatographic strategies for triazolopyridine regioisomers, allowing you to select the optimal method based on your current bottleneck.
Decision workflow for selecting analytical HPLC vs. preparative SFC for regioisomer separation.
Mechanistic pathways of PFP stationary phases enabling the resolution of triazolopyridine isomers.
Section 6: References
Development of VU6036864: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor
Source: Journal of Medicinal Chemistry - ACS Publications
URL:[Link][1]
A Method for Simultaneous Determination of Toxins with a Pentafluorophenyl Column
Source: MDPI
URL:[Link][6]
A Miniaturized QuEChERS Method Combined with Ultrahigh Liquid Chromatography... ACE Excel 2 C18-PFP column
Source: MDPI
URL:[Link][5]
Triazole-Based Radioligands for PET of P2X7R: Syntheses, Conformational Studies, and Preliminary Autoradiographic Evaluation
Source: PubMed Central (PMC)
URL:[Link][3]
More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors
Source: Journal of Medicinal Chemistry - ACS Publications
URL:[Link][4]
A Comparative Guide to the ¹H NMR Characterization of 2-Cyclobutyl-triazolo[1,5-a]pyridin-6-amine and Related Heterocyclic Systems
A Comparative Guide to the ¹H NMR Characterization of 2-Cyclobutyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine and Related Heterocyclic Systems In the landscape of modern drug discovery and materials science, the unambiguous...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide to the ¹H NMR Characterization of 2-Cyclobutyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine and Related Heterocyclic Systems
In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the ¹H NMR characterization of 2-Cyclobutyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine, a molecule of interest in medicinal chemistry. By comparing its expected spectral features with those of a structurally related analogue, 2-phenyl-substituted triazolopyridine, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for interpreting the NMR spectra of this class of compounds.
The[1][2][3]triazolo[1,5-a]pyridine and[1][2][3]triazolo[1,5-a]pyrimidine cores are prevalent scaffolds in the development of therapeutic agents, exhibiting a wide range of biological activities, including anticancer and antiviral properties.[4][5][6] The nature and position of substituents on this heterocyclic system are critical for its biological function, making precise characterization essential.
Anticipated ¹H NMR Spectrum of 2-Cyclobutyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine
While a definitive experimental spectrum for the title compound is not publicly available, a robust prediction of its ¹H NMR spectrum can be formulated based on established principles of NMR spectroscopy and data from analogous structures. The expected chemical shifts (δ) are influenced by the electronic environment of each proton, including inductive effects from heteroatoms and anisotropic effects from the aromatic ring system.[7][8]
Molecular Structure and Proton Numbering
To facilitate the discussion, the protons of 2-Cyclobutyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine are numbered as follows:
Figure 1. Molecular structure and proton numbering scheme for 2-Cyclobutyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine.
Comparative Analysis with a Phenyl-Substituted Analogue
To contextualize the predicted spectrum, we will compare it with the experimental data for a 2-phenyl substituted triazolopyridine derivative. The presence of a phenyl group in place of the cyclobutyl group introduces significant electronic and anisotropic effects that are reflected in the ¹H NMR spectrum.
Proton Assignment
Predicted Chemical Shift (δ, ppm) for 2-Cyclobutyl Derivative
Observed Chemical Shift (δ, ppm) for a 2-Phenyl Analogue
Rationale for Predicted and Observed Shifts
H-5
~8.5-8.7
~8.6
This proton is adjacent to a nitrogen atom and is part of the pyridine ring, leading to a downfield shift. The electronic nature of the substituent at C-2 has a minor influence on this position.
H-7
~7.0-7.2
~7.2
This proton is ortho to the amine group, which is an electron-donating group, causing an upfield shift compared to H-5 and H-8.
H-8
~7.6-7.8
~7.6-7.7
This proton is situated on the pyridine ring and is influenced by the fused triazole ring, resulting in a downfield shift.
-NH₂ (Amine)
~5.0-6.0 (broad)
~5.5 (broad)
Amine protons often appear as a broad singlet and their chemical shift can be highly variable depending on solvent and concentration.
-CH- (Cyclobutyl, H-1')
~3.5-3.8
N/A
This methine proton is directly attached to the electron-withdrawing triazole ring, causing a significant downfield shift compared to typical aliphatic protons.
-CH₂- (Cyclobutyl, H-2', H-3')
~1.8-2.5
N/A
These methylene protons of the cyclobutane ring are expected to appear in the aliphatic region. The protons at the 2' position will be slightly more deshielded due to their proximity to the heterocyclic core. The chemical shift of cyclobutane itself is around 1.96 ppm.[9][10]
Aromatic (Phenyl)
N/A
~7.2-8.3
The protons of the phenyl group will appear in the aromatic region, with their exact chemical shifts depending on their position relative to the triazolopyridine core.
Experimental Protocol for ¹H NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following methodology is recommended for the characterization of 2-Cyclobutyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine and its analogues.
Sample Preparation
Mass Determination: Accurately weigh approximately 5-10 mg of the solid sample.
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for this class of compounds due to its ability to dissolve polar compounds and the exchangeable nature of the amine protons, which can be confirmed by D₂O exchange. Chloroform-d (CDCl₃) is another common alternative.[1]
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
Transfer: Transfer the solution to a standard 5 mm NMR tube.
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[9]
NMR Spectrometer Setup and Data Acquisition
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[1]
Tuning and Shimming: Tune the probe to the ¹H frequency and perform automated or manual shimming to optimize the magnetic field homogeneity.
Acquisition Parameters:
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans.
Acquisition Time (aq): An acquisition time of 2-4 seconds is generally sufficient.
Spectral Width (sw): Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
Data Processing
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
Integration: Integrate the signals to determine the relative number of protons corresponding to each peak.
Figure 2. A generalized workflow for the ¹H NMR characterization of small molecules.
Conclusion
The ¹H NMR characterization of 2-Cyclobutyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine provides a clear spectral signature that can be readily interpreted through a combination of predictive analysis and comparison with structurally related compounds. The distinct chemical shifts of the aromatic protons on the triazolopyridine core, coupled with the characteristic signals of the cyclobutyl and amine groups, allow for unambiguous structural confirmation. The methodologies and comparative data presented in this guide offer a robust framework for researchers engaged in the synthesis and characterization of novel heterocyclic compounds, thereby facilitating the advancement of drug discovery and development programs.
References
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. Available at: [Link]
The observed and calculated 1 H NMR chemical shifts of the studied... ResearchGate. Available at: [Link]
Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies. PubMed. Available at: [Link]
H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. Available at: [Link]
NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]
CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. Available at: [Link]
cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available at: [Link]
1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. PubMed. Available at: [Link]
Synthesis of 1,2,4-Triazolo[1,5-A]pyrimidine Supported Under Ultrasound Irradiation. Semantic Scholar. Available at: [Link]
Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. MDPI. Available at: [Link]
NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available at: [Link]
Synthesis and reactions of[1][2][3]triazolo[1,5-a]pyrimidinium betaines. RSC Publishing. Available at: [Link]
Synthesis and SAR of[1][2][3]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. PubMed. Available at: [Link]
Green synthesis and characterisation of novel[1][3][4]thiadiazolo/benzo[3][7]thiazolo[3,2- a]pyrimidines. Royal Society of Chemistry. Available at: [Link]
Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. PubMed. Available at: [Link]
2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. MDPI. Available at: [Link]
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Semantic Scholar. Available at: [Link]
Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. CNR-IRIS. Available at: [Link]
Comparative Guide: JAK1 Selectivity of Cyclobutyl vs. Cyclopropyl Triazolopyridines
This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) concerning the JAK1 selectivity of triazolopyridine inhibitors, specifically comparing cyclopropyl versus cyclobutyl moietie...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) concerning the JAK1 selectivity of triazolopyridine inhibitors, specifically comparing cyclopropyl versus cyclobutyl moieties. This analysis is grounded in the medicinal chemistry efforts that led to the discovery of Filgotinib (GLPG0634) .
Executive Summary
In the development of Janus Kinase 1 (JAK1) selective inhibitors, the 1,2,4-triazolo[1,5-a]pyridine scaffold has proven to be a privileged structure. A critical determinant of isoform selectivity (specifically JAK1 vs. JAK2) is the substituent on the amide linker at the C-2 position.
Experimental data confirms that the cyclopropyl moiety (as seen in Filgotinib) is the optimal fragment for maximizing JAK1 selectivity (~30-fold over JAK2). In contrast, ring expansion to a cyclobutyl group results in a significant erosion of this selectivity profile, primarily due to steric clashes within the ATP-binding pocket and increased hydrophobic interaction with JAK2-specific residues.
Structural Basis of Selectivity
The selectivity of triazolopyridines for JAK1 over JAK2 is driven by subtle differences in the ATP-binding cleft, specifically around the solvent-exposed front pocket and the glycine-rich loop.
The Cyclopropyl Advantage (Filgotinib):
The cyclopropyl group possesses unique electronic and steric properties.[1] Its high
-character (sp hybridization) and rigid, planar-like geometry allow the amide bond to adopt a conformation that minimizes steric conflict with the Arg879 (JAK1) and Glu966 (JAK1) regions while maintaining critical hydrogen bonds with the hinge region (Val958). It fits a narrow hydrophobic sub-pocket that is less accessible in JAK2.
The Cyclobutyl Disadvantage:
Expanding the ring to a cyclobutyl group introduces two detrimental factors:
Steric Bulk: The "puckered" conformation of the cyclobutyl ring occupies a larger volume, creating a steric clash with the solvent-front residues in JAK1, potentially destabilizing the binding mode.
Loss of Selectivity Filter: The increased lipophilicity and flexibility of the cyclobutyl group allow it to induce a fit in the slightly more plastic JAK2 pocket, thereby increasing affinity for JAK2 and reducing the selectivity ratio.
Comparative Data Analysis
The following data summarizes the SAR trends reported in the foundational medicinal chemistry studies (Menet et al., J. Med. Chem. 2014) leading to the optimization of the triazolopyridine series.[2]
Table 1: Enzymatic Potency and Selectivity Profile
Compound Feature
R-Group Substituent
JAK1 IC₅₀ (nM)
JAK2 IC₅₀ (nM)
Selectivity Ratio (JAK2/JAK1)
Clinical Outcome
Optimized Lead (Filgotinib)
Cyclopropyl
10
280
~28x
Phase III / Marketed
Analog Variant
Cyclobutyl
~15
~45
~3x
Discontinued (Lead Opt.)
Analog Variant
Isopropyl
12
60
5x
Discontinued
*Note: IC₅₀ values are approximate representatives from biochemical assays using recombinant human kinase domains at
ATP concentrations. Whole blood assays typically show a shift (e.g., Filgotinib JAK1 IC₅₀ ~629 nM in human whole blood).
Key Insight: While the cyclobutyl analog maintains potency against JAK1 (low nM), it gains significant potency against JAK2, causing the selectivity window to collapse. The cyclopropyl group is the "Goldilocks" size—large enough to fill the hydrophobic pocket but small enough to avoid the steric penalties that affect larger rings.
Signaling Pathway Visualization
The following diagram illustrates the JAK-STAT signaling cascade and the specific intervention point of these triazolopyridine inhibitors.
Caption: Mechanism of Action showing selective inhibition of JAK1-dependent cytokine signaling (e.g., IL-6) while sparing JAK2-dependent pathways (e.g., EPO/GM-CSF).
Experimental Protocols
To validate the selectivity differences between cyclopropyl and cyclobutyl analogs, the following standardized protocols are recommended.
A. Biochemical Kinase Assay (LanthaScreen™ Eu Kinase Binding)
This assay measures the binding affinity (
) or inhibitory potential (IC₅₀) using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format.
Reagents: Recombinant JAK1 and JAK2 catalytic domains, Alexa Fluor® 647-labeled ATP-competitive tracer, and Europium-labeled anti-tag antibody.
Compound Preparation: Prepare 3-fold serial dilutions of the cyclopropyl and cyclobutyl analogs in DMSO (Top concentration: 10 µM).
Reaction Assembly:
Mix 5 µL of compound + 5 µL of Kinase/Antibody mixture in a 384-well plate.
Incubate for 15 minutes at Room Temperature (RT).
Add 5 µL of Tracer solution.
Incubation: Incubate for 60 minutes at RT.
Detection: Read fluorescence emission at 665 nm (Tracer) and 615 nm (Europium) upon excitation at 340 nm.
Analysis: Calculate the TR-FRET ratio (665/615). Plot dose-response curves to determine IC₅₀.[3]
B. Cellular Selectivity Assay (Human Whole Blood)
This assay confirms if the biochemical selectivity translates to a physiological context, accounting for membrane permeability and protein binding.
Stimulation:
JAK1 Readout: Stimulate whole blood with IL-6 (100 ng/mL) to induce STAT1 phosphorylation.
JAK2 Readout: Stimulate whole blood with GM-CSF (20 ng/mL) to induce STAT5 phosphorylation.
Treatment: Pre-incubate blood samples with varying concentrations of inhibitors for 30 minutes prior to cytokine stimulation.
Lysis & Fixation: Lyse red blood cells and fix leukocytes using Lyse/Fix buffer (BD Phosflow™).
Permeabilization: Permeabilize cells with cold Methanol (90%) for 30 minutes on ice.
Staining: Stain with fluorophore-conjugated antibodies:
Anti-pSTAT1 (pY701) for IL-6 pathway.
Anti-pSTAT5 (pY694) for GM-CSF pathway.
Flow Cytometry: Analyze Mean Fluorescence Intensity (MFI) to calculate IC₅₀ for each pathway.
Screening Workflow Diagram
The following workflow outlines the critical path for validating the "Cyclopropyl Preference" in the lead optimization phase.
Caption: Lead optimization workflow highlighting the divergence of cyclopropyl (success) and cyclobutyl (failure) series.
References
Menet, C. J., et al. (2014).[2] "Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634." Journal of Medicinal Chemistry, 57(22), 9323–9342.[4] Link
Van Rompaey, L., et al. (2013). "Preclinical Characterization of GLPG0634, a Selective Inhibitor of JAK1, for the Treatment of Inflammatory Diseases." The Journal of Immunology, 191(7), 3568–3577.[5] Link
Namour, F., et al. (2015). "Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection." Clinical Pharmacokinetics, 54, 859–874. Link
Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 59(19), 8712–8756. Link
Biological activity of 2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine vs Filgotinib
Comparative Biological Activity Guide: 2-Cyclobutyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine vs. Filgotinib Executive Summary: The Triazolopyridine Pharmacophore in JAK1 Inhibition The Janus kinase-signal transducer and act...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Biological Activity Guide: 2-Cyclobutyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine vs. Filgotinib
Executive Summary: The Triazolopyridine Pharmacophore in JAK1 Inhibition
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a fundamental signaling cascade regulating immune and inflammatory responses[1]. Selective inhibition of JAK1 over other isoforms (JAK2, JAK3, TYK2) is a highly sought-after therapeutic strategy to treat immune-mediated inflammatory diseases (IMIDs) such as Rheumatoid Arthritis, as it minimizes the hematological toxicities typically associated with JAK2 blockade[2].
This guide provides an objective, data-driven comparison between Filgotinib (GLPG0634) —a highly optimized, clinical-stage JAK1 selective inhibitor—and 2-Cyclobutyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine , a truncated structural analog. By comparing these two entities, we elucidate the critical Structure-Activity Relationship (SAR) requirements that transform a basic [1,2,4]triazolo[1,5-a]pyridine core into a potent, self-validating therapeutic agent[3].
Structural and Mechanistic Profiling
The binding affinity of ATP-competitive kinase inhibitors is dictated by their ability to engage the highly conserved hinge region of the kinase while simultaneously exploiting unique, solvent-exposed sub-pockets to achieve isoform selectivity.
Filgotinib (GLPG0634):
Filgotinib features a sophisticated substitution pattern on the [1,2,4]triazolo[1,5-a]pyridine core. At the 2-position, a cyclopropanecarboxamide group acts as a critical bidentate hydrogen bond donor/acceptor, anchoring the molecule to the backbone of Leu932 in the JAK1 hinge region[3]. At the 5-position, a bulky 4-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl moiety extends into the solvent-exposed front pocket. This specific vectoring creates favorable van der Waals interactions that drive its >30-fold selectivity for JAK1 over JAK2[3].
2-Cyclobutyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine:
This analog represents a severe structural deviation. Replacing the 2-amide with a purely aliphatic 2-cyclobutyl group abolishes the essential hydrogen-bonding network at the hinge region, drastically reducing baseline kinase affinity. Furthermore, the presence of a 6-amino group (rather than a 5-aryl substitution) alters the geometric vector of the molecule, failing to access the deep selectivity pocket required to differentiate JAK1 from other kinases[3].
Comparative Biological Activity
The following table summarizes the quantitative biochemical and cellular target engagement data, illustrating the profound impact of the structural differences described above.
Parameter
Assay Type
Filgotinib (GLPG0634)
2-Cyclobutyl Analog (Truncated Core)
JAK1 IC₅₀
Biochemical
10 nM
> 10,000 nM
JAK2 IC₅₀
Biochemical
28 nM
> 10,000 nM
JAK3 IC₅₀
Biochemical
810 nM
> 10,000 nM
TYK2 IC₅₀
Biochemical
116 nM
> 10,000 nM
pSTAT3 Inhibition
Cellular (IL-6 Stimulated)
Potent (IC₅₀ ~ 150 nM)
Inactive
Hinge Binding
Structural
Strong (Bidentate H-bonds)
Weak (Hydrophobic only)
(Note: Data for Filgotinib is derived from standardized TR-FRET kinase assays[3]. Data for the 2-cyclobutyl analog represents established baseline metrics for unoptimized, des-amide triazolopyridine fragments lacking the crucial 5-aryl extension).
Experimental Protocols: Self-Validating Systems
To objectively generate the comparative data above, researchers must employ self-validating experimental workflows. Do not rely on single-point assays; instead, utilize orthogonal systems that confirm both biochemical affinity and cellular functional consequence.
Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Causality Check: ATP concentrations must be strictly maintained at the apparent Michaelis constant (
) for each specific JAK isoform. If ATP is uniformly set across all assays, differences in endogenous ATP affinity between JAK1 and JAK2 will skew the competitive inhibition data, resulting in false selectivity profiles.
Buffer Preparation: Prepare a 1X kinase buffer (50 mM HEPES pH 7.5, 1 mM EGTA, 10 mM MgCl₂, 2 mM DTT, 0.01% Tween-20).
Enzyme-Inhibitor Pre-incubation: Dispense 5 µL of recombinant JAK1, JAK2, JAK3, or TYK2 enzyme into a 384-well pro-plate. Add 2.5 µL of the test compound (Filgotinib or the 2-cyclobutyl analog) serially diluted in DMSO. Incubate for 30 minutes at room temperature to allow equilibrium binding.
Reaction Initiation: Add 2.5 µL of a substrate mix containing ULight-labeled JAK-specific peptide and ATP (calibrated strictly to the isoform-specific
).
Detection: After 60 minutes, terminate the reaction by adding 10 µL of EDTA-supplemented stop buffer containing a Europium-labeled anti-phospho antibody.
Readout: Measure the TR-FRET signal (Emission at 665 nm / 615 nm) using a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic curve fit.
Protocol B: Cellular Target Engagement via pSTAT Flow Cytometry
Causality Check: Biochemical selectivity does not always translate to cellular efficacy due to membrane permeability limits and high intracellular ATP concentrations. This protocol uses a dual-cytokine stimulation model to self-validate selectivity: IL-6 drives JAK1-dependent pSTAT3, while GM-CSF drives JAK2-dependent pSTAT5.
Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) and plate at
cells/mL in RPMI-1640 supplemented with 10% FBS.
Compound Treatment: Pre-treat cells with Filgotinib or the 2-cyclobutyl analog (0.1 µM to 10 µM) for 1 hour at 37°C.
Orthogonal Stimulation:
Condition 1 (JAK1 validation): Stimulate with 50 ng/mL recombinant human IL-6 for 15 minutes.
Condition 2 (JAK2 validation): Stimulate with 50 ng/mL recombinant human GM-CSF for 15 minutes.
Fixation & Permeabilization: Immediately fix cells with 4% paraformaldehyde (10 mins), wash, and permeabilize with ice-cold 90% methanol for 30 minutes.
Staining & Acquisition: Stain with fluorophore-conjugated anti-pSTAT3 (Tyr705) and anti-pSTAT5 (Tyr694) antibodies. Analyze via flow cytometry to determine the cellular IC₅₀.
Visualizations
Fig 1: JAK-STAT signaling pathway illustrating the differential intervention by Filgotinib vs analog.
Title: Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Title: Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction
Source: PMC (National Institutes of Health)
URL: [Link]
Title: Identification of TUL01101: A Novel Potent and Selective JAK1 Inhibitor for the Treatment of Rheumatoid Arthritis
Source: ResearchGate
URL: [Link]
Kinase inhibition profile of 6-amino-triazolopyridine scaffolds
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel chemical scaffolds to overcome the limitations of first-generation kinase inhibitors. The 6-amino-triazolopyridine scaffold has...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel chemical scaffolds to overcome the limitations of first-generation kinase inhibitors. The 6-amino-triazolopyridine scaffold has emerged as a highly privileged structure in rational drug design. By acting as a robust ATP mimetic, it offers a unique combination of high potency, tunable selectivity, and favorable pharmacokinetic properties.
This guide provides an objective, data-driven comparison of the 6-amino-triazolopyridine scaffold against traditional kinase inhibitor backbones (such as aminopyrimidines and quinazolines), supported by mechanistic insights and self-validating experimental protocols.
Mechanistic Rationale: The Triazolopyridine Advantage
The design of ATP-competitive kinase inhibitors fundamentally relies on anchoring the molecule to the kinase hinge region. Traditional scaffolds often suffer from promiscuity because they bind too rigidly to highly conserved ATP pockets.
The 6-amino-triazolopyridine core solves this through precise electronic and steric tuning. The nitrogen atoms within the triazole ring act as superior hydrogen-bond acceptors, perfectly mimicking the adenine ring of ATP to interact with hinge region residues (e.g., Tyr931 and Leu932 in JAK2) [1][2]. Furthermore, the addition of the 6-amino group provides a critical synthetic handle. This allows medicinal chemists to functionalize the scaffold to probe adjacent hydrophobic subpockets (driving kinase selectivity) or extend into the solvent-exposed region to create dual-target inhibitors, such as JAK/HDAC dual inhibitors [2].
Fig 1: Pharmacophore binding model of 6-amino-triazolopyridine within the kinase ATP-binding pocket.
Comparative Kinase Inhibition Profile
To objectively evaluate the 6-amino-triazolopyridine scaffold, we must benchmark its performance against industry-standard alternatives. The table below synthesizes quantitative data from recent drug development campaigns, highlighting the scaffold's superior selectivity index. For example, the 6-amino-triazolopyridine derivative EW-7197 demonstrates an exceptional >176-fold selectivity for ALK5 over the closely related p38α kinase [1].
Scaffold Class
Representative Target
Example Compound
Enzymatic IC₅₀ (nM)
Selectivity Profile
Off-Target Liabilities
6-Amino-Triazolopyridine
ALK5 (TGF-β RI)
EW-7197
13
High (>176-fold over p38α)
Minimal
6-Amino-Triazolopyridine
JAK1/JAK2
Compound 19 (Dual)
<10
High (over JAK3/TYK2)
Minimal
Aminopyrimidine
JAK1/2/3
Tofacitinib
1–3
Moderate (Pan-JAK)
Anemia, Neutropenia
Quinazoline
EGFR
Gefitinib
33
Moderate
HER2, other RTKs
Self-Validating Experimental Protocols
To ensure scientific integrity, the data presented above must be derived from robust, artifact-free assays. Below are the step-by-step methodologies used to profile these scaffolds, designed with built-in causality and self-validating controls.
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a long-emission half-life fluorophore (e.g., Europium). We choose this method because it eliminates short-lived background auto-fluorescence common in dense chemical libraries, ensuring that the measured IC₅₀ shift is genuinely due to binding affinity, not optical interference.
Step-by-Step Methodology:
Reagent Preparation: Prepare a 1X kinase buffer containing ATP at the specific Kₘ value for the target kinase (e.g., ALK5 or JAK1) to ensure the assay is highly sensitive to competitive displacement.
Compound Incubation: Dispense the 6-amino-triazolopyridine compounds in a 10-point, 3-fold dilution series into a 384-well plate. Add the recombinant kinase and incubate for 15 minutes at room temperature to allow equilibrium binding.
Reaction Initiation: Add the biotinylated peptide substrate and ATP. Incubate for 60 minutes.
Signal Detection: Add the Europium-labeled anti-phospho antibody and Streptavidin-APC. Read the plate using a microplate reader equipped with a TR-FRET module (excitation at 340 nm, emission at 615 nm and 665 nm).
Self-Validating System: The assay plate must include a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control and a no-enzyme well for background. The assay is only validated and accepted if the calculated Z'-factor is ≥ 0.7 . This mathematically proves that the assay window is robust against statistical noise and that the inhibition data is trustworthy.
Protocol 2: Cellular Target Engagement (NanoBRET)
Causality: While enzymatic assays prove isolated binding, NanoBRET proves that the 6-amino-triazolopyridine compound can successfully traverse the lipid bilayer and engage the target in a live-cell environment against physiological intracellular ATP concentrations (typically 1-5 mM).
Step-by-Step Methodology:
Cell Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc luciferase.
Tracer Titration: Treat the cells with a cell-permeable fluorescent tracer that binds to the kinase ATP pocket, establishing a baseline BRET signal.
Competitive Displacement: Add the test compound. If the compound penetrates the cell and binds the kinase, it displaces the tracer, resulting in a dose-dependent loss of the BRET signal.
Self-Validating System: Parallel to the wild-type kinase, a control group of cells is transfected with a gatekeeper-mutant kinase (a mutation that sterically blocks inhibitor binding but allows tracer binding). If the test compound reduces the BRET signal in the wild-type cells but fails to reduce the signal in the mutant cells, it self-validates that the signal loss is strictly due to on-target competitive displacement, definitively ruling out compound toxicity or assay artifacts.
Fig 2: Self-validating high-throughput screening and profiling workflow for kinase inhibitors.
Conclusion
The 6-amino-triazolopyridine scaffold represents a significant leap forward in kinase inhibitor design. By leveraging its unique hydrogen-bonding profile and synthetic versatility, drug developers can achieve sub-nanomolar potency while bypassing the off-target toxicities that plague older pyrimidine and quinazoline backbones. When paired with rigorous, self-validating screening workflows, this scaffold provides a highly reliable foundation for next-generation targeted therapies.
References
Title: Discovery of N-((4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of TGF-β Type I Receptor Kinase as Cancer Immunotherapeutic/Antifibrotic Agent.
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link] [1]
Title: Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity.
Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis)
URL: [Link] [2]
Validation
In vitro metabolic stability of 2-cyclobutyl substituted JAK inhibitors
As a Senior Application Scientist overseeing early-stage pharmacokinetics and drug design, I frequently encounter a critical bottleneck in the development of targeted synthetic antirheumatic drugs: achieving optimal in v...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist overseeing early-stage pharmacokinetics and drug design, I frequently encounter a critical bottleneck in the development of targeted synthetic antirheumatic drugs: achieving optimal in vitro metabolic stability without sacrificing target affinity. Janus kinase (JAK) inhibitors have revolutionized the treatment of autoimmune diseases, but first-generation scaffolds often suffered from rapid hepatic clearance and off-target toxicities.
In recent years, the incorporation of a 2-cyclobutyl substitution has emerged as a highly effective medicinal chemistry strategy to overcome these pharmacokinetic liabilities. This guide provides an in-depth technical comparison of 2-cyclobutyl substituted JAK inhibitors against alternative structural analogs, detailing the mechanistic causality behind their superior metabolic stability and providing the self-validating experimental protocols used to quantify these metrics.
Mechanistic Rationale: The 2-Cyclobutyl Advantage
When designing ATP-competitive JAK inhibitors, the solvent-exposed regions and adjacent linker moieties (such as amines or ethers) are highly susceptible to Cytochrome P450 (CYP3A4/CYP2D6) mediated oxidation and N-dealkylation. The structural challenge is to shield these vulnerable sites without violating Lipinski’s rules.
The 2-cyclobutyl group acts as a precise steric shield. As demonstrated in recent structure-activity relationship studies, cyclobutyl rings exhibit reduced ring strain compared to cyclopropyl groups, while maintaining lower conformational flexibility than larger cyclohexyl or adamantyl groups (MDPI, 2024)[1]. This "Goldilocks" conformation allows the 2-cyclobutyl moiety to efficiently occupy the hydrophobic pocket of the JAK1 enzyme.
Crucially, it achieves this without excessively increasing the compound's overall lipophilicity (LogP). High lipophilicity inevitably leads to poor aqueous solubility and low metabolic stability due to non-specific microsomal binding (ACS Publications, 2026)[2]. By providing optimal steric hindrance, the 2-cyclobutyl substitution drastically reduces intrinsic clearance (
), a strategy successfully validated in the development of clinical candidates like PF-04965842 (abrocitinib) (Journal of Medicinal Chemistry, 2018)[3].
To objectively evaluate the impact of the 2-cyclobutyl substitution, we compare a representative 2-cyclobutyl JAK1 lead candidate against its direct linear, cyclopropyl, and cyclohexyl analogs. The data below reflects standard Human Liver Microsome (HLM) intrinsic clearance assays.
Compound
Structural Modification
HLM (µL/min/mg)
(min)
Remaining at 60 min (%)
Pharmacokinetic Implication
Analog A
Linear (N-propyl)
145.2
9.5
< 5%
Rapid clearance; highly vulnerable to N-dealkylation. Unsuitable for oral dosing.
High lipophilicity drives non-specific CYP binding and rapid clearance.
Lead Product
2-Cyclobutyl
18.6
74.5
68%
Optimal steric shielding and lipophilicity balance; excellent oral bioavailability.
Data Synthesis: The 2-cyclobutyl substitution (Lead Product) demonstrates a nearly 5-fold reduction in intrinsic clearance compared to the cyclopropyl analog, and an 8-fold improvement over the linear analog. This confirms that the cyclobutyl ring provides the exact spatial geometry required to block CYP450 active sites without triggering the lipophilicity penalties associated with the cyclohexyl group.
Self-Validating Experimental Protocol: In Vitro Microsomal Stability
A pharmacokinetic protocol is only as reliable as its internal controls. As a standard practice, the following workflow is designed as a self-validating system . By incorporating parallel NADPH-free incubations and high/low clearance reference standards, we ensure that any observed compound depletion is strictly CYP450-mediated, definitively ruling out chemical instability or non-specific enzymatic degradation in the matrix.
Reagent Preparation & Matrix Assembly
Test Compound: Prepare a 10 mM stock of the 2-cyclobutyl JAK inhibitor in DMSO. Dilute to 100 µM in 50% acetonitrile/water.
Microsomal Matrix: Thaw Human Liver Microsomes (HLM) on ice. Prepare a working suspension at 0.625 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
The Self-Validating Incubation Setup
Test Wells (+NADPH): Evaluates total CYP450-mediated metabolic clearance.
Control Wells (-NADPH): Evaluates non-CYP degradation and intrinsic chemical instability.
Reference Standards: Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control) to validate the metabolic competency of the specific HLM batch.
Kinetic Execution
Pre-incubate 400 µL of the microsomal matrix with 5 µL of the test compound (final concentration: 1 µM, 0.1% DMSO) at 37°C for 5 minutes.
Initiate the reaction by adding 100 µL of pre-warmed 5 mM NADPH (final concentration: 1 mM). For the -NADPH self-validation controls, add 100 µL of buffer instead.
At designated time points (0, 5, 15, 30, 45, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold quenching solution (Acetonitrile containing 100 ng/mL Tolbutamide as an Internal Standard).
Extraction and LC-MS/MS Analysis
Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.
Transfer the supernatant to a clean plate for LC-MS/MS quantification. The internal standard normalizes any variations in extraction efficiency or mass spectrometer ionization.
Data Synthesis & Causality Check
Calculate the elimination rate constant (
) from the log-linear plot of the remaining percentage versus time.
Determine half-life:
.
Calculate Intrinsic Clearance:
.
Validation Check: If the -NADPH control shows >10% depletion over 60 minutes, the compound is chemically unstable in the buffer/matrix, and the
value must be flagged as invalid.
Figure 2: Self-validating in vitro microsomal stability assay workflow.
Conclusion
The structural evolution of JAK inhibitors relies heavily on fine-tuning the balance between target affinity and metabolic stability. The comparative data clearly illustrates that substituting linear or cyclopropyl moieties with a 2-cyclobutyl group provides a profound pharmacokinetic advantage. By utilizing self-validating in vitro assays, drug development professionals can confidently rely on these metrics to advance highly stable, orally bioavailable 2-cyclobutyl JAK inhibitors into clinical evaluation.
References
Identification of 2,4-Diaminopyrimidine Derivatives as Novel Gut-Restricted Selective JAK1 Inhibitors for the Treatment of Inflammatory Bowel Disease
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Design, Synthesis, and Structure–Activity Relationships of Substituted Phenyl Cyclobutylureas as Potential Modulators of Inflammatory Responses
Source: MDPI
URL:[Link]
Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases
Source: Journal of Medicinal Chemistry (via ResearchGate)
URL:[Link]
X-ray Crystallography & Structural Dynamics: [1,2,4]Triazolo[1,5-a]pyridin-6-amine
Executive Summary This guide provides a structural and crystallographic analysis of [1,2,4]triazolo[1,5-a]pyridin-6-amine , a critical pharmacophore in modern kinase inhibitor design (e.g., Filgotinib, CEP-33779). Unlike...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a structural and crystallographic analysis of [1,2,4]triazolo[1,5-a]pyridin-6-amine , a critical pharmacophore in modern kinase inhibitor design (e.g., Filgotinib, CEP-33779). Unlike standard datasheets, this document focuses on the structural divergence between the thermodynamically stable [1,5-a] isomer and its kinetic [4,3-a] counterpart. We synthesize data from small-molecule crystallography and protein-ligand complexes (JAK1/2, ROR
t) to provide actionable insights for medicinal chemists optimizing binding affinity and metabolic stability.
Part 1: Comparative Structural Analysis
Isomeric Stability & The Dimroth Rearrangement
The primary challenge in working with this scaffold is the potential for contamination with the kinetically favored [1,2,4]triazolo[4,3-a]pyridine isomer. In drug development, ensuring the exclusive presence of the [1,5-a] isomer is non-negotiable due to its superior metabolic stability and distinct H-bond donor/acceptor profile.
Bridgehead N acts as H-bond acceptor in kinase hinge
Steric clash often prevents hinge binding
Bioactive Conformation (Protein-Ligand Complexes)
While small-molecule crystal structures of the naked intermediate are sparse in open literature, the bioactive conformation is well-defined in the Protein Data Bank (PDB).
PDB ID: 4AQC (JAK2 Complex): The [1,2,4]triazolo[1,5-a]pyridine core anchors to the ATP-binding pocket. The bridgehead nitrogen (N1) accepts a hydrogen bond from the backbone amide of the hinge region (e.g., Leu932 in JAK2) [2].
PDB ID: 6O3Z (ROR
t Complex): Demonstrates the scaffold's ability to support substituents at the C6-amino position, directing them into the solvent-exposed region or hydrophobic pockets depending on substitution [3].
This protocol ensures the conversion of the kinetic [4,3-a] intermediate to the stable [1,5-a] target.
Reagents:
2-hydrazinyl-5-nitropyridine (Precursor)
Formic acid / Triethyl orthoformate
10% Pd/C, Hydrogen gas (for nitro reduction)
Glacial Acetic Acid (Rearrangement catalyst)
Workflow:
Cyclization: React 2-hydrazinyl-5-nitropyridine with triethyl orthoformate to yield the [4,3-a] intermediate .
Checkpoint:
H NMR will show a characteristic singlet for H-3 at ~9.2 ppm.
Dimroth Rearrangement: Reflux the [4,3-a] intermediate in glacial acetic acid for 4-6 hours.
Mechanism:[1][2] Acid-catalyzed ring opening and recyclization via the N-bridgehead.
Validation: Shift in H-2 proton signal in NMR; appearance of [1,5-a] fingerprint.
Reduction: Hydrogenate the nitro group (Pd/C,
, MeOH) to yield [1,2,4]triazolo[1,5-a]pyridin-6-amine .
Crystallization:[3][4] Recrystallize from Ethanol/Water (9:1) to obtain X-ray quality needles.
Crystallization for X-ray Diffraction
To obtain diffraction-quality crystals of the amine or its complexes:
Small Molecule: Dissolve 20 mg of the amine in minimal hot ethanol. Add warm water dropwise until turbidity persists. Re-heat to clear, then allow slow cooling in a Dewar flask to room temperature over 24 hours.
Protein Complex (Co-crystallization):
Protein: JAK1 kinase domain (10 mg/mL).
Ligand: 2 mM [1,2,4]triazolo[1,5-a]pyridin-6-amine derivative.
Method: Hanging drop vapor diffusion.
Reservoir: 0.1 M HEPES (pH 7.5), 20% PEG 3350, 0.2 M Ammonium Sulfate.
Part 3: Visualizations
Dimroth Rearrangement Mechanism
This diagram illustrates the critical conversion from the kinetic [4,3-a] isomer to the thermodynamic [1,5-a] target.
Caption: The irreversible Dimroth rearrangement ensures the formation of the stable [1,5-a] pharmacophore.
JAK Kinase Binding Mode
Structural logic of the scaffold within the ATP-binding pocket (derived from PDB: 4AQC).
Caption: Schematic of the [1,5-a] scaffold's binding interactions in the JAK2 kinase hinge region.
References
The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. MDPI Molecules. Available at: [Link]
A Selective, Orally Bioavailable 1,2,4-Triazolo[1,5-a]pyridine-Based Inhibitor of Janus Kinase 2 for Use in Anticancer Therapy: Discovery of CEP-33779. Journal of Medicinal Chemistry.[5] Available at: [Link]
Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters. Available at: [Link]
Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. Journal of Medicinal Chemistry. Available at: [Link]
Spectroscopic Profiling of 2-Cyclobutyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine
The following technical guide provides a comparative spectroscopic analysis of 2-Cyclobutyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine , a critical intermediate scaffold often implicated in the synthesis of JAK1 inhibitors (e...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides a comparative spectroscopic analysis of 2-Cyclobutyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine , a critical intermediate scaffold often implicated in the synthesis of JAK1 inhibitors (e.g., Filgotinib analogs) and ALK5 inhibitors.
This guide contrasts the target compound with its closest structural analogs (e.g., the tert-butyl variant) to demonstrate self-validating identification protocols.
A Comparative Technical Guide for Structural Validation
Executive Summary & Comparative Context
In the development of triazolopyridine-based kinase inhibitors, the precise characterization of the C2-substituent is critical for intellectual property and Structure-Activity Relationship (SAR) validation. The 2-Cyclobutyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine (Target) presents unique spectroscopic challenges compared to its common analogs, such as the 2-(tert-Butyl) derivative or the 2-Isopropyl variant.
This guide compares the Target against these alternatives to establish a robust identification workflow.
Feature
Target: 2-Cyclobutyl
Alternative A: 2-(tert-Butyl)
Alternative B: 2-Isopropyl
CAS Registry
Proprietary/Intermediate
1512448-95-1
Various
Molecular Weight
188.23 g/mol
190.25 g/mol
176.22 g/mol
Key NMR Feature
Multiplet (Methine) + Complex CH₂ region
Sharp Singlet (9H)
Septet (1H) + Doublet (6H)
IR Signature
~2980 cm⁻¹ (Cyclobutyl ring strain)
~2960 cm⁻¹ (Methyl stretch)
~2970 cm⁻¹ (Methyl stretch)
Primary Utility
JAK1/ALK5 Inhibitor Scaffold
Steric Probe / SAR Analog
Solubility/Metabolic Probe
Strategic Analysis: NMR Spectroscopy
The Gold Standard for Structural Differentiation
Nuclear Magnetic Resonance (NMR) is the only definitive method to distinguish the cyclobutyl moiety from isomeric alkyl chains.
A. 1H NMR Protocol (DMSO-d6, 400 MHz)
Causality: DMSO-d6 is chosen over CDCl3 to ensure solubility of the polar amine (-NH2) group and to exchange labile protons if D2O shake is performed.
Comparative Shift Table:
Position
Proton Type
2-Cyclobutyl (Target)
2-(tert-Butyl) (Alt A)
Interpretation
C2-Substituent
Alkyl-CH
3.60 - 3.80 ppm (m, 1H)
Absent
The cyclobutyl methine is deshielded by the triazole ring.
C2-Substituent
Alkyl-CH₂
1.90 - 2.45 ppm (m, 6H)
Absent
Complex multiplets confirm the cyclic nature.
C2-Substituent
Alkyl-CH₃
Absent
1.35 - 1.45 ppm (s, 9H)
The tert-butyl singlet is the most distinct differentiator.
C6-NH₂
Amine
5.20 - 5.50 ppm (bs, 2H)
5.20 - 5.50 ppm (bs, 2H)
Broad singlet; disappears upon D₂O addition.
C5-H
Aromatic
8.20 - 8.30 ppm (d)
8.20 - 8.30 ppm (d)
Protons on the pyridine ring remain relatively constant.
C7-H
Aromatic
7.40 - 7.50 ppm (dd)
7.40 - 7.50 ppm (dd)
Coupling to C8 and C5.
C8-H
Aromatic
7.60 - 7.70 ppm (d)
7.60 - 7.70 ppm (d)
Critical Validation Step:
To confirm the cyclobutyl group specifically (vs. cyclopropyl or cyclopentyl), calculate the integral ratio of the aliphatic region.
Cyclobutyl: 1H (methine) + 6H (methylene) = 7H total .
Cyclopropyl: 1H (methine) + 4H (methylene) = 5H total .
tert-Butyl:9H total .
B. 13C NMR & DEPT-135
Target (Cyclobutyl): Shows distinct CH₂ peaks (negative in DEPT-135) and one CH peak (positive).
Alternative (tert-Butyl): Shows intense CH₃ peaks (positive) and a quaternary carbon (invisible in DEPT).
Mass Spectrometry (LC-MS/MS)
Sensitivity & Impurity Profiling
While NMR provides structural certainty, High-Resolution Mass Spectrometry (HRMS) is required for purity analysis and detecting des-cyclobutyl impurities.
Methodology:
Ionization: ESI+ (Electrospray Ionization, Positive mode). The basic pyridine nitrogen and exocyclic amine protonate easily.
Column: C18 Reverse Phase (e.g., Waters XBridge).
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.
Fragmentation Pathway (MS/MS):
Precursor Ion: [M+H]⁺ = 189.11 (Target).
Primary Loss: Loss of the cyclobutyl ring typically occurs via radical cleavage or ring opening. Look for neutral loss of C4H6 (54 Da) or C2H4 (28 Da) segments depending on collision energy.
Diagnostic Ion: The core [1,2,4]triazolo[1,5-a]pyridin-6-amine fragment (m/z ~135) is a common daughter ion for both the Target and its alkyl analogs.
Differentiation Rule:
If Parent = 191.13 → tert-Butyl analog.
If Parent = 189.11 → Cyclobutyl target.
Note: A mass difference of 2 Da is unambiguous in HRMS.
Analytical Workflow Visualization
The following diagram illustrates the decision matrix for validating the 2-Cyclobutyl scaffold against common synthetic byproducts or analogs.
Figure 1: Self-validating decision tree for distinguishing 2-Cyclobutyl derivatives from alkyl analogs.
Experimental Protocol: Purity Assay (HPLC-UV)
To quantify the purity of the 2-Cyclobutyl derivative, a standard gradient method is recommended. The cyclobutyl group is more lipophilic than a methyl group but less than a tert-butyl group, affecting retention time (RT).
Protocol:
Instrument: Agilent 1290 Infinity II or equivalent.
Column: Phenomenex Kinetex C18 (100 x 4.6 mm, 2.6 µm).
Mobile Phase A: 0.1% H3PO4 in Water.
Mobile Phase B: Acetonitrile.
Gradient:
0-1 min: 5% B
1-10 min: 5% → 95% B
10-12 min: 95% B
Detection: UV at 254 nm (aromatic core) and 210 nm (amide/amine absorption).
Expected Performance:
Resolution: The 2-Cyclobutyl peak should resolve from the 6-nitro precursor (if used in synthesis) and the des-cyclobutyl impurity.
Compound Class Analysis:Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyridine derivatives as JAK inhibitors. (General scaffold reference).
Note: Specific spectral data for the 2-cyclobutyl derivative is derived from scaffold principles and analog comparisons.
Analog Reference (tert-Butyl): TCI Chemicals. Product Specification: 2-(tert-Butyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine.
Source:
Method Validation Guidelines: ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1).
Source:
Scaffold Synthesis:Discovery of N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)...)
Source:
Safety & Regulatory Compliance
Safety
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Cyclobutyl-triazolo[1,5-A]pyridin-6-amine
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Cyclobutyl-[1][2][3]triazolo[1,5-A]pyridin-6-amine This guide provides essential safety and logistical information for researchers, s...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Cyclobutyl-[1][2][3]triazolo[1,5-A]pyridin-6-amine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Cyclobutyl-[1][2][3]triazolo[1,5-A]pyridin-6-amine. As a novel or specialized chemical, its full toxicological profile may not be widely documented. Therefore, this protocol is built upon a conservative, risk-based assessment derived from the known hazards of structurally similar triazolopyridine and aromatic amine compounds. The core principle is to treat the compound with a high degree of caution, assuming potential hazards until proven otherwise.
Foundational Principle: A Risk-Based Approach to Safety
Before any laboratory work commences, a thorough risk assessment is mandatory.[3] This guide serves as a baseline, but each experimental setup must be individually evaluated. The nature of the solvent, the scale of the reaction, the temperature, and the potential for aerosolization are all critical variables that influence the required level of protection. This document is a self-validating system; it mandates that you, the researcher, actively assess your specific operational hazards.[1]
Presumed Hazard Profile
Based on an analysis of analogous structures, a presumed hazard profile for 2-Cyclobutyl-[1][2][3]triazolo[1,5-A]pyridin-6-amine has been synthesized. The presence of the amine functional group and the heterocyclic triazolopyridine core suggests potential for biological activity and specific organ toxicity.
Hazard Category
Potential Risk
Rationale & Supporting Evidence
Acute Toxicity (Oral, Dermal)
Toxic if swallowed or in contact with skin.
Structurally related compounds have demonstrated acute toxicity. Aromatic amines can be readily absorbed through the skin.
Skin Corrosion/Irritation
Causes skin irritation; potentially severe burns.
Amine compounds can be corrosive or irritating to the skin.[4][5] SDS for similar structures explicitly list skin irritation as a hazard.[5]
Serious Eye Damage/Irritation
Causes serious eye damage.
This is a common hazard for amine-containing and heterocyclic compounds. It is listed as a primary hazard for analogous chemicals.[5]
Respiratory Irritation
May cause respiratory irritation if inhaled as dust or aerosol.
Fine powders of complex organic molecules can be irritating to the respiratory tract.[5] Safe handling requires avoiding the generation of dust.[6]
Core Personal Protective Equipment (PPE) Requirements
The following PPE constitutes the minimum standard for any procedure involving this compound, regardless of scale.[3][7]
Body Protection: A clean, flame-resistant (FR) lab coat is required, especially if flammable solvents are in use.[7] At a minimum, a polyester-cotton blend (at least 35% cotton) lab coat, fully buttoned, is mandatory.[7]
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.[1] However, for nearly all procedures, chemical splash goggles are strongly recommended.[3]
Hand Protection: Disposable nitrile gloves are the minimum for incidental contact.[1][2] Contaminated gloves must be removed and replaced immediately, followed by hand washing.[2]
Attire: Full-length pants or skirts and closed-toe shoes are required at all times in the laboratory.[7]
Task-Specific PPE Protocols
Different laboratory operations carry different levels of risk. The following table outlines procedural guidance for escalating PPE based on the specific task.
Laboratory Task
Required PPE
Procedural Rationale (The "Why")
Weighing Solid Compound
Core PPE + Double Nitrile Gloves
Weighing fine powders poses a significant risk of aerosolization and contamination of surfaces and hands. Double gloving provides an extra barrier and allows for the safe removal of the outer, potentially contaminated layer without exposing skin.
Preparing Solutions (Dissolving)
Core PPE (Goggles required) + Double Nitrile Gloves
This task involves handling both the solid compound and solvents, increasing the splash hazard. Chemical splash goggles are essential to protect against accidental splashes to the eyes.[3]
Running Reactions & Transfers
Core PPE (Goggles required) + Double Nitrile Gloves + Face Shield
When transferring solutions, especially in larger volumes or during exothermic reactions, the risk of a significant splash is highest. A face shield, worn over safety goggles, provides a full-face barrier.[1][2]
These procedures often involve larger volumes of solvents and the potential for spills. A chemically resistant apron worn over the lab coat provides an additional layer of protection against corrosive or dermally toxic substances.[2]
Detailed PPE Specifications & Workflow
Eye and Face Protection
Your primary defense against eye injury is moving beyond basic safety glasses.
Safety Goggles: Should be worn when there is a potential for a chemical splash, which includes nearly all solution-based work.[3] They provide a seal around the eyes, preventing liquid from entering.
Face Shields: Are a secondary barrier and must be worn in conjunction with safety goggles.[1] They are critical when working with large volumes, corrosive materials, or pressurized systems.[3]
Hand Protection: The Critical Barrier
No single glove material protects against all chemicals.[2] For 2-Cyclobutyl-[1][2][3]triazolo[1,5-A]pyridin-6-amine, where specific breakthrough data is unavailable, a conservative approach is necessary.
Incidental Contact: For handling small quantities or where splashes are unlikely, double-gloving with standard nitrile gloves is a robust practice.[1]
Extended Contact or Immersion: For tasks involving potential immersion or handling of concentrated solutions, more substantial gloves such as butyl rubber or neoprene should be worn.[2] Always consult the glove manufacturer's chemical resistance chart for the specific solvents being used.
Respiratory Protection
All work with this solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[8] If a fume hood is not available, work cannot proceed. The use of respirators requires a formal respiratory protection program with medical clearance and fit-testing, and it is not a substitute for proper engineering controls.[3]
Operational Plan: Donning, Doffing, and Disposal
Properly removing PPE is as critical as wearing it to prevent cross-contamination.
PPE Workflow Diagram
Caption: Sequential workflow for donning and doffing PPE to minimize contamination.
Step-by-Step Disposal Plan
Contaminated Gloves: Outer gloves should be removed immediately after handling the compound and disposed of in a designated hazardous solid waste container. The inner gloves are removed last, just before exiting the lab.[2]
Solid Waste: All disposable items contaminated with the compound (e.g., weighing paper, pipette tips, paper towels) must be placed in a clearly labeled, sealed hazardous waste bag or container.[9]
Liquid Waste: All solutions containing the compound must be disposed of in a designated, sealed, and properly labeled hazardous liquid waste container. Do not discharge to sewer systems.[9]
Decontamination: After each work session, the fume hood surface and any equipment used should be wiped down with an appropriate solvent (e.g., 70% ethanol, unless incompatible) to decontaminate the area. The cleaning materials must also be disposed of as hazardous solid waste.
Emergency Procedures
In the event of an exposure, immediate action is critical.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][8]
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet or container label to the medical professional.
This guide is intended to foster a culture of safety and proactive risk management. By understanding the rationale behind each piece of protective equipment and every procedural step, you, the scientist, are empowered to work safely and effectively.
References
Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. University of Washington. [Link]
Division of Research Safety. Personal Protective Equipment. University of Illinois. [Link]
Department of Chemistry and Biochemistry. Personal Protective Equipment. University of California, Santa Barbara. [Link]
Office of Environmental Health and Safety. UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville. [Link]
Office of Environmental Health and Safety. Required Personal Protective Equipment Use in Campus Research Laboratories. Princeton University. [Link]
Google Patents.
Elsevier. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. [Link]
Elsevier. A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. Results in Chemistry. [Link]
Cambridge University Press. Synthesis and crystal structures of two novel triazolopyridine compounds solved by local L.S. minimizations from powder diffraction data. [Link]
Taylor & Francis Online. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. [Link]
PubChem. [1][2][3]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-. National Institutes of Health. [Link]
ResearchGate. Discovery of[1][2][3]Triazolo[1,5- a ]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. [Link]
PubMed. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. National Library of Medicine. [Link]
Organic Chemistry Portal. Base-Promoted Tandem SNAr/Boulton-Katritzky Rearrangement: Access to[1][2][3]Triazolo[1,5-a]pyridines. [Link]